Technical Documentation Center

(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride
  • CAS: 2309446-24-8

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals Executive Summary (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride—also frequently referred to as 2-bromo-4-(hydroxymethyl)imidazole hyd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride—also frequently referred to as 2-bromo-4-(hydroxymethyl)imidazole hydrochloride due to the rapid annular tautomerism of the imidazole ring—is a critical building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. The presence of both a versatile electrophilic handle (the hydroxymethyl group) and a cross-coupling-ready halogen (the C2-bromine) makes this scaffold highly valuable.

However, synthesizing this specific substitution pattern presents a significant regiochemical challenge. The imidazole ring's electronic properties make direct, selective mono-bromination at the C2 position nearly impossible when the C4/C5 positions are available. This whitepaper dissects the mechanistic causality behind two field-proven synthetic pathways, providing self-validating protocols and comparative data to guide your process chemistry decisions.

Mechanistic Foundations & Pathway Selection

The Tautomeric Challenge

In its free base form, the proton on the imidazole nitrogen rapidly exchanges between N1 and N3. This tautomerism renders the C4 and C5 positions chemically equivalent in solution. While this dynamic equilibrium is locked upon formation of the hydrochloride salt, it dictates the reactivity of the ring during synthesis.

Overcoming Regiochemical Ambiguity

Direct bromination of 4-hydroxymethylimidazole (a readily available starting material synthesized from fructose, formaldehyde, and ammonia[1]) typically fails to yield the 2-bromo derivative selectively. Because both the C2 and C5 positions are highly activated toward electrophilic aromatic substitution, attempts at mono-bromination result in intractable mixtures of 2-bromo, 5-bromo, and 2,5-dibromo derivatives.

To bypass this, process chemists rely on two distinct logical pathways:

  • The Regioselective Dehalogenation Strategy: Exhaustive over-bromination followed by highly specific reduction.

  • The Direct Hydroxymethylation Strategy: Utilizing a pre-halogenated imidazole ring and exploiting its inherent nucleophilicity.

PathwaySelection Start Target: (2-Bromo-1H-imidazol-5-yl)methanol HCl Scale What is the production scale? Start->Scale PathA Pathway A: Regioselective Dehalogenation (High Yield, Scalable) Scale->PathA Industrial / Kilo-lab PathB Pathway B: Direct Hydroxymethylation (Fewer Steps, Discovery) Scale->PathB R&D / Milligram

Caption: Decision matrix for selecting the optimal synthesis pathway based on scale.

Pathway A: The Regioselective Dehalogenation Strategy (Industrial Standard)

This pathway is the gold standard for scale-up. It deliberately drives the bromination to completion (forming 2,5-dibromo-4-hydroxymethylimidazole) and then utilizes a thermodynamically controlled reductive debromination to selectively strip the bromine from the C5 position[2].

The Causality of Selective Reduction

Why does sodium iodide (NaI) selectively debrominate the C5 position and leave the C2 bromine untouched? The carbon-halogen bond at the C2 position of imidazole possesses significant double-bond character (amidine-like resonance), making it highly resistant to reductive cleavage. In contrast, the C5-bromine behaves like a standard electron-rich aromatic halide. When reacted with NaI, the C5-bromine undergoes halogen-metal exchange/reduction.

To prevent the reaction from reversing, a ketone (such as 2-hexanone) is used as the solvent. The ketone acts as a halogen scavenger ; its enol form rapidly reacts with the liberated electrophilic halogen species to form an alpha-haloketone, driving the equilibrium entirely toward the desired 2-bromo product[2].

WorkflowA SM 4-Hydroxymethylimidazole Step1 Exhaustive Bromination (Br2 or NBS) SM->Step1 Int1 2,5-Dibromo-4- hydroxymethylimidazole Step1->Int1 Step2 Regioselective Debromination (NaI, Ketone Scavenger) Int1->Step2 Int2 2-Bromo-4- hydroxymethylimidazole Step2->Int2 Step3 Salt Formation (HCl gas / Ether) Int2->Step3 Product (2-Bromo-1H-imidazol-5-yl) methanol HCl Step3->Product

Caption: Step-by-step chemical workflow for the Regioselective Dehalogenation strategy.

Self-Validating Protocol: Pathway A
  • Exhaustive Bromination: Dissolve 4-hydroxymethylimidazole hydrochloride (1.0 eq) in an aqueous sodium acetate buffer. Cool to 0°C. Dropwise, add elemental bromine (Br₂, 2.2 eq). The reaction is self-indicating; the disappearance of the red bromine color confirms consumption. Filter the resulting precipitate to isolate 2,5-dibromo-4-hydroxymethylimidazole.

  • Regioselective Debromination: Suspend the dibromo intermediate (1.0 eq) in 2-hexanone (10 volumes). Add Sodium Iodide (NaI, 1.5 eq). Heat the mixture to 105°C under a nitrogen atmosphere for 12 hours[2]. Validation Check: HPLC monitoring should show >95% conversion. The presence of alpha-iodo/bromo-2-hexanone in the organic layer confirms successful scavenging.

  • Workup & Purification: Cool the mixture, concentrate under reduced pressure, and purify the residue via silica gel chromatography (ethyl acetate/hexane) to yield the free base, 2-bromo-4-hydroxymethylimidazole[2].

  • Hydrochloride Salt Formation: Dissolve the free base in anhydrous ethanol. Bubble dry HCl gas through the solution at 0°C until pH < 2. Add cold diethyl ether to precipitate the highly crystalline (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride. Filter and dry under vacuum.

Pathway B: Direct Hydroxymethylation (Discovery Scale)

For R&D laboratories requiring rapid access to the scaffold without multi-step chromatography, direct hydroxymethylation of commercially available 2-bromoimidazole is preferred.

The Causality of Electrophilic Addition

The imidazole ring is an electron-rich heterocycle. With the C2 position blocked by a bromine atom, the C4 and C5 positions become the primary sites of nucleophilicity. Under thermal conditions, the lone pair of the imidazole nitrogen assists in pushing electron density to C4/C5, allowing it to attack the electrophilic carbonyl carbon of formaldehyde.

Self-Validating Protocol: Pathway B
  • Hydroxymethylation: Combine 2-bromoimidazole (1.0 eq) with 37% aqueous formaldehyde (formalin, 3.0 eq) in a heavy-walled sealed pressure tube. Heat the mixture to 120°C for 16 hours. Validation Check: The reaction mixture will transition from a suspension to a clear, pale-yellow solution as the starting material is consumed.

  • Workup: Cool the vessel to room temperature. Neutralize the solution with saturated aqueous NaHCO₃ and extract thoroughly with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate.

  • Purification & Salt Formation: Purify the crude oil via flash chromatography to remove any 2-bromo-4,5-bis(hydroxymethyl)imidazole (the primary over-reaction byproduct). Dissolve the purified free base in anhydrous ethereal HCl to precipitate the target hydrochloride salt.

Comparative Data & Process Metrics

To assist in route selection, the following table summarizes the quantitative metrics of both pathways based on standard process chemistry parameters.

MetricPathway A: Regioselective DehalogenationPathway B: Direct Hydroxymethylation
Overall Yield 55% – 65%40% – 50%
Regioselectivity >98% (Exclusive C5 reduction)~85% (Competes with di-alkylation)
Scalability High (Proven at multi-kilogram scale)Moderate (Limited by sealed-tube pressure)
Primary Impurity Unreacted 2,5-dibromo intermediate2-Bromo-4,5-bis(hydroxymethyl)imidazole
E-Factor Moderate (Requires ketone scavenger)Low (Aqueous formaldehyde system)

The Criticality of the Hydrochloride Salt

Why isolate this compound as a hydrochloride salt rather than a free base? Imidazole free bases containing hydroxymethyl groups are notorious for forming extensive intermolecular hydrogen-bonding networks, often resulting in hygroscopic syrups that are difficult to weigh and handle. Furthermore, the free base is susceptible to auto-alkylation, where the nucleophilic imidazole nitrogen of one molecule attacks the activated hydroxymethyl group of another.

By forming the HCl salt, the imidazole nitrogen is protonated, neutralizing its nucleophilicity. This raises the melting point, ensures the formation of a crisp, filterable crystalline solid, and guarantees long-term oxidative and shelf stability for downstream drug development applications.

References

  • Source: Google Patents (EP2141151A1)
  • Source: Google Patents (US4742060A)
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

Spectroscopic data of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a privileged scaffold in drug design. The targeted functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This technical guide provides a comprehensive, predictive overview of the spectroscopic and synthetic profile of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride. This compound incorporates three key features: a bromine atom at the C2 position, which can serve as a handle for further synthetic modification or modulate electronic properties; a hydroxymethyl group at the C5 position, enhancing polarity and providing a site for hydrogen bonding; and its formulation as a hydrochloride salt, which typically improves aqueous solubility and stability.

Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide, authored from the perspective of a Senior Application Scientist, synthesizes predictive data grounded in established spectroscopic principles and empirical data from closely related analogues. It is designed to serve as a robust roadmap for researchers undertaking the synthesis and characterization of this and similar compounds.

Part 1: Proposed Synthesis and Characterization Workflow

The most logical and efficient synthetic pathway to (2-Bromo-1H-imidazol-5-yl)methanol is the chemical reduction of its corresponding aldehyde, 2-Bromo-1H-imidazole-5-carbaldehyde. This precursor can be synthesized via established methods for imidazole functionalization. The subsequent reduction of the aldehyde to a primary alcohol is a standard, high-yielding transformation, typically achieved with a mild reducing agent like sodium borohydride (NaBH₄)[1]. The final step involves the formation of the hydrochloride salt to enhance the compound's handling and solubility profile.

The overall workflow, from synthesis to structural confirmation, is a self-validating system where each analytical step confirms the outcome of the previous stage.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation s1 2-Bromo-1H-imidazole-5-carbaldehyde s2 Reduction with NaBH4 s1->s2 s3 Crude (2-Bromo-1H-imidazol-5-yl)methanol s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Pure Free Base s4->s5 s6 Salt Formation (HCl) s5->s6 s7 Final Product: Hydrochloride Salt s6->s7 a1 NMR Spectroscopy (¹H, ¹³C) s7->a1 Characterize a2 IR Spectroscopy s7->a2 Characterize a3 Mass Spectrometry (HRMS) s7->a3 Characterize c1 Analyze Spectroscopic Data a1->c1 a2->c1 a3->c1 c2 Confirm Molecular Structure c1->c2

Caption: Proposed workflow for synthesis and structural validation.

Experimental Protocol: Synthesis and Salt Formation

Objective: To synthesize (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride from 2-Bromo-1H-imidazole-5-carbaldehyde.

Materials:

  • 2-Bromo-1H-imidazole-5-carbaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), ~2M solution in diethyl ether

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Bromo-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully add acetone to the reaction mixture to quench any excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, (2-Bromo-1H-imidazol-5-yl)methanol. Purify the crude product via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of dichloromethane. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, ¹H and ¹³C NMR will confirm the carbon skeleton, the position of substituents, and the presence of exchangeable protons.

Predicted ¹H and ¹³C NMR Data

The following data are predicted for a solution in DMSO-d₆. This solvent is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange of N-H and O-H protons, allowing for their observation. Protonation of the imidazole ring is expected to shift the ring protons and carbons downfield compared to the free base[2][3].

Table 1: Predicted ¹H and ¹³C NMR Data for (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H4 (imidazole)~7.5 - 7.7s~120 - 125
CH₂ (methanol)~4.5 - 4.7s~55 - 60
OH (methanol)~5.0 - 6.0br s-
N-H (imidazole)~13.0 - 15.0br s-
C2 (C-Br)--~138 - 142
C5 (C-CH₂OH)--~130 - 135

Causality: The chemical shifts are predicted based on data from analogous brominated and substituted imidazoles[4][5]. The single imidazole proton (H4) appears as a singlet. The methylene (CH₂) protons are adjacent to an oxygen and the aromatic ring, shifting them downfield. The N-H and O-H protons are exchangeable and expected to be broad singlets; their chemical shifts are highly dependent on concentration and temperature. The carbon attached to the electronegative bromine (C2) will be significantly downfield.

Caption: Key predicted 2D NMR correlations for structure confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Advanced Experiments: To confirm assignments, perform 2D NMR experiments such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations).

  • Data Processing: Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum is expected to be dominated by broad absorptions from the O-H and N-H groups, characteristic of an alcohol and a protonated imidazole.

Table 2: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment
3500 - 3200Strong, BroadO-H stretch (alcohol, H-bonded)
3200 - 2500Strong, BroadN-H stretch (imidazole hydrochloride)
3150 - 3050MediumC-H stretch (imidazole ring)
1640 - 1550Medium-StrongC=N and C=C stretching (imidazole ring)
1300 - 1000StrongC-O stretch (primary alcohol)
~700 - 600Medium-StrongC-Br stretch

Causality: These predictions are based on established correlation tables and data from similar heterocyclic compounds[6][7][8]. The broadness of the O-H and N-H bands is due to extensive hydrogen bonding in the solid state. The C=N and C=C stretching vibrations of the imidazole ring are key fingerprint absorptions.

Experimental Protocol: IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Correlate the positions and intensities of the absorption bands with the characteristic vibrational frequencies of the molecule's functional groups.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for unambiguous molecular formula confirmation.

Predicted Mass Spectrometry Data

The most critical feature will be the isotopic pattern of the molecular ion due to the presence of a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks for any bromine-containing fragment, separated by 2 m/z units, with approximately equal intensity[9].

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

Predicted m/z Assignment Notes
177.9763 / 179.9743[M+H]⁺Molecular ion (protonated free base). Characteristic 1:1 isotopic pattern for one bromine atom.
159.9658 / 161.9638[M+H - H₂O]⁺Loss of water from the molecular ion.
99.0080[M+H - HBr]⁺Loss of hydrogen bromide.

Causality: The analysis would likely be performed in positive ion mode using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules[10]. The observed mass will be for the protonated free base, [M+H]⁺. The high-resolution data allows for the calculation of the elemental formula, which must match the predicted formula (C₄H₆BrN₂O) within a narrow error margin (typically <5 ppm)[11].

G M [M+H]⁺ m/z = 178/180 M_H2O [M+H - H₂O]⁺ m/z = 160/162 M->M_H2O - H₂O M_HBr [M+H - HBr]⁺ m/z = 99 M->M_HBr - HBr

Caption: Predicted fragmentation pathway in ESI-MS.

Experimental Protocol: HRMS Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Record the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Analyze the spectrum to identify the protonated molecular ion [M+H]⁺ and confirm the characteristic 1:1 isotopic pattern for bromine. Use the accurate mass measurement to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, predictive framework for the synthesis and comprehensive spectroscopic characterization of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride. By synthesizing data from closely related compounds and foundational spectroscopic principles, we have outlined the expected outcomes from NMR, IR, and MS analyses. The provided protocols are designed to be robust and self-validating, ensuring that researchers can confidently undertake the empirical synthesis and structural elucidation of this and analogous imidazole-based molecules. The convergence of these predicted data points offers a high degree of confidence for the successful identification and characterization of this promising chemical entity.

References

  • BenchChem. (2025). Spectroscopic Analysis for the Structural Confirmation of 2-(2-bromophenyl)
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide.
  • Claramunt, R. M., et al. (2003).
  • Márquez, M., et al. (n.d.). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. PMC. [Link]

  • GÜLCAN, M. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

  • NIU - Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link]

  • NIU - Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemguide. (2015). reduction of aldehydes and ketones. [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link]

  • Dr. Shishir Kumar. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Bandu, R., et al. (n.d.). Liquid chromatography electrospray ionization tandem mass spectrometric study (LC/ESI-MS/MS) of in vivo metabolites of cisplatin in rat liver and brain tissues: Deuterated experiments. RSC Advances. [Link]

  • IntechOpen. (2019). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. [Link]

Sources

Foundational

Unveiling the Mechanism of Action of Bromo-Imidazole Compounds: From Marine Alkaloids to Next-Generation Therapeutics

Executive Summary As the landscape of drug discovery shifts toward complex, multi-target pharmacophores, bromo-imidazole compounds—specifically the marine-derived pyrrole-imidazole alkaloids (PIAs)—have emerged as highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug discovery shifts toward complex, multi-target pharmacophores, bromo-imidazole compounds—specifically the marine-derived pyrrole-imidazole alkaloids (PIAs)—have emerged as highly versatile scaffolds. Originally isolated from marine sponges such as Agelas oroides[1], these compounds exhibit a fascinating dual-action pharmacological profile. They are potent, non-microbicidal anti-biofilm agents and highly selective cytoskeletal modulators capable of inducing cell cycle arrest in oncology models[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular mechanisms, structure-activity relationships (SAR), and laboratory validation protocols for bromo-imidazole compounds. This guide is designed to provide drug development professionals with the mechanistic causality and self-validating experimental frameworks necessary to leverage this unique chemical space.

Chemical Foundation & Structural Biology

The core of the PIA pharmacophore is typically characterized by a 2-aminoimidazole (2-AI) moiety linked to a brominated pyrrole ring. The presence of the bromine atom is not merely a structural artifact of the halogen-rich marine environment; it is a critical functional determinant:

  • Steric Hindrance & Conformation: The bulky bromine atom restricts the rotational freedom of the pyrrole ring, locking the molecule into a bioactive conformation that fits precisely into target binding pockets.

  • Lipophilicity & Membrane Permeability: Bromination significantly increases the partition coefficient (LogP) of the molecule, facilitating penetration through the dense, hydrophobic extracellular polymeric substance (EPS) of bacterial biofilms and mammalian cell membranes.

  • Electronic Modulation: The electron-withdrawing nature of the halogen modulates the pKa of the adjacent nitrogen atoms, optimizing hydrogen-bond donor/acceptor dynamics at physiological pH.

Mechanism I: Anti-Biofilm Activity & Quorum Sensing Interference

The "Oroidin Paradigm"

Traditional antibiotics exert high selective pressure by targeting essential bacterial survival mechanisms (e.g., cell wall synthesis), inevitably driving antimicrobial resistance (AMR). Bromo-imidazoles like Oroidin and its synthetic derivatives bypass this paradigm by acting as anti-virulence agents. They do not kill the bacteria; instead, they disarm them by inhibiting biofilm formation and dispersing existing biofilms[3].

Mechanistically, bromo-imidazoles interfere with Two-Component Systems (TCS) and Quorum Sensing (QS) pathways. In Acinetobacter baumannii, 2-AI derivatives directly bind and inhibit the response regulator protein BfmR , a master controller of biofilm morphology[4]. In Pseudomonas aeruginosa, these compounds antagonize autoinducer signals, leading to the downregulation of adhesin expression and the collapse of the biofilm matrix.

QS_Inhibition A Bromo-Imidazole (e.g., Oroidin) B Two-Component System (e.g., BfmR / LasR) A->B Binds Response Regulator C Quorum Sensing Signal Disruption A->C Antagonizes Autoinducers D Downregulation of Adhesin Expression B->D Transcriptional Repression C->D Signal Blockade E Inhibition of Biofilm Maturation D->E Phenotypic Shift

Bromo-imidazole mediated inhibition of bacterial Two-Component Systems and Quorum Sensing.

Protocol: High-Throughput Anti-Biofilm Screening Assay

To validate a compound as a true anti-biofilm agent rather than a simple biocide, we must establish the Minimum Biofilm Inhibitory Concentration (MBIC) and compare it against the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Grow P. aeruginosa (PAO1) overnight. Standardize the culture to an OD600 of 0.01 in nutrient-poor media (e.g., M9 minimal media). Causality: Nutrient limitation triggers the stress response required for robust biofilm induction, while standardizing OD ensures synchronized metabolic states.

  • Compound Administration: Perform serial dilutions of the bromo-imidazole compound in a 96-well PVC microtiter plate. Causality: Polyvinyl chloride (PVC) provides a hydrophobic surface that promotes superior bacterial attachment compared to standard tissue-culture treated polystyrene.

  • Incubation: Incubate the plates statically at 37°C for 24 hours. Causality: Static incubation is critical; shear forces from shaking will disrupt the delicate initial attachment phase of the EPS matrix.

  • Planktonic Quantification (MIC Determination): Read the OD600 of the supernatant. A lack of reduction in OD600 confirms the compound is non-microbicidal.

  • Biofilm Quantification (MBIC Determination): Wash the wells gently with PBS to remove planktonic cells. Stain the remaining attached biomass with 0.1% Crystal Violet (CV) for 15 minutes. Wash away excess dye, and solubilize the bound CV with 30% acetic acid. Read absorbance at OD590. Causality: CV is a basic dye that binds to negatively charged surface molecules and EPS polysaccharides. Acetic acid solubilization ensures the dye is uniformly distributed for accurate spectrophotometric quantification.

Mechanism II: Cytoskeletal Modulation & Anticancer Activity

Beyond microbiology, 5-substituted bromo-imidazole derivatives have demonstrated profound efficacy as anticancer agents by targeting the eukaryotic cytoskeleton. Specifically, they act as microtubule destabilizing agents [5].

These compounds bind to the colchicine-binding site at the interface of the α/β-tubulin heterodimer. The imidazole's NH group forms critical, unique hydrogen bonds with the tubulin protein backbone[5]. By sterically blocking the addition of subsequent tubulin dimers, bromo-imidazoles inhibit microtubule polymerization. This disruption of spindle fiber dynamics triggers the spindle assembly checkpoint, leading to irreversible cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Assay Step1 Purified Porcine Tubulin Base Step2 Add Bromo-Imidazole Compound & GTP Step1->Step2 Step3 Incubate at 37°C (Assembly Phase) Step2->Step3 Step4 Measure Fluorescence (Ex: 340nm / Em: 410nm) Step3->Step4 Step5 Calculate IC50 of Polymerization Step4->Step5

Step-by-step workflow for in vitro tubulin polymerization fluorescence assay.

Protocol: In Vitro Tubulin Polymerization Assay

To quantify the IC50 of tubulin polymerization inhibition, we utilize a real-time fluorescence-based kinetic assay.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI). Causality: EGTA chelates calcium ions, which are potent inhibitors of polymerization. Mg2+ is an essential cofactor for the GTP hydrolysis required during microtubule assembly.

  • Compound Addition: Aliquot the tubulin mixture into a pre-chilled 96-well half-area plate. Add the bromo-imidazole compound and incubate on ice for 15 minutes. Causality: Tubulin remains strictly depolymerized at 4°C. Pre-incubation allows the drug to reach thermodynamic equilibrium with the tubulin binding pockets before assembly is triggered.

  • Assembly Induction & Kinetic Monitoring: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every minute for 60 minutes. Causality: Microtubule assembly is an endothermic, entropy-driven process requiring physiological heat. As tubulin polymerizes, the fluorescent reporter is incorporated into the hydrophobic core of the microtubules, resulting in a measurable increase in quantum yield.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear slope of the growth curve. The IC50 is determined by plotting Vmax against the log concentration of the compound.

Quantitative Data: Efficacy Profiles

To contextualize the structure-activity relationship (SAR), the following table summarizes the quantitative efficacy of key bromo-imidazole derivatives across both primary mechanisms of action.

Compound NamePrimary Target / OrganismMechanism of ActionEfficacy Metric
Oroidin (Natural PIA)P. aeruginosa (PAO1)QS / Biofilm InhibitionIC50 = 190 μM[3]
Oroidin (Natural PIA)P. aeruginosa (PA14)QS / Biofilm InhibitionIC50 = 166 μM[3]
Dihydrosventrin (DHS) A. baumanniiBfmR TCS InhibitionMBIC < 50 μM[4]
Trans-bromoageliferin P. aeruginosaBiofilm DispersalMBIC < 100 μM[4]
5-Bromo-1H-imidazole analogs Porcine TubulinTubulin Polymerization InhibitionIC50 = 3.0 - 9.0 nM[6]

Future Perspectives in Drug Development

The bromo-imidazole scaffold represents a privileged chemical space. For infectious diseases, co-dosing a 2-AI anti-biofilm agent with a traditional antibiotic (e.g., tobramycin) offers a synergistic strategy to eradicate recalcitrant chronic infections without driving AMR[3]. In oncology, optimizing the halogen substitution pattern on the imidazole ring holds promise for overcoming multidrug-resistant (MDR) tumor phenotypes that evade standard taxane therapies. Future synthetic efforts must prioritize scalable cross-coupling methodologies (e.g., Suzuki-Miyaura borylation of 5-halo-imidazoles) to improve the commercial viability of these complex marine-derived architectures[5].

References

  • A Submarine Journey: The Pyrrole-Imidazole Alkaloids Source: PMC (NIH.gov) URL:[Link]

  • Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications Source: ResearchGate URL:[Link]

  • Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity Source: PMC (NIH.gov) URL:[Link]

  • CHAPTER 3: Inhibitors of Biofilm Production Source: The Royal Society of Chemistry (RSC.org) URL:[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PMC (NIH.gov) URL:[Link]

Sources

Exploratory

Discovery and history of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride

An In-Depth Technical Guide to the Synthesis and Applications of (2-Bromo-1H-imidazol-5-yl)methanol Derivatives For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Applications of (2-Bromo-1H-imidazol-5-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Imidazole Chemistry

The information herein is curated for the practicing researcher, offering not just protocols, but also the underlying chemical logic to empower further exploration and innovation in this fascinating area of heterocyclic chemistry.

The Imidazole Core: A Privileged Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in biologically active molecules. Its prevalence stems from its ability to act as a proton donor and acceptor, its capacity for hydrogen bonding, and its coordination with metal ions in biological systems. These properties are fundamental to the function of many enzymes and receptors.

The introduction of bromine and a methanol group onto the imidazole ring, as in (2-Bromo-1H-imidazol-5-yl)methanol, creates a versatile building block for further chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the methanol group can be oxidized or otherwise functionalized.

Synthetic Strategies for Bromo-Imidazolyl-Methanol Derivatives

While a specific, documented synthesis for (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is not prominent in the literature, a plausible and versatile synthetic approach can be devised based on established imidazole chemistry. The following sections detail a hypothetical, yet chemically sound, multi-step synthesis for a representative analog, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol.

Retrosynthetic Analysis

A logical retrosynthetic approach to (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol suggests a pathway beginning from a readily available imidazole precursor. The key transformations would involve N-methylation, bromination, and introduction of the hydroxymethyl group.

G Target (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol Intermediate1 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Target->Intermediate1 Reduction Intermediate2 1-Methyl-1H-imidazole-2-carbaldehyde Intermediate1->Intermediate2 Bromination Intermediate3 1-Methyl-1H-imidazole Intermediate2->Intermediate3 Formylation StartingMaterial 1H-Imidazole Intermediate3->StartingMaterial N-Methylation

Caption: Retrosynthetic analysis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a composite of established methodologies for individual transformations on the imidazole ring.

Step 1: N-Methylation of 1H-Imidazole

  • Rationale: The initial step involves the protection of the imidazole nitrogen with a methyl group. This prevents side reactions in subsequent steps and directs the regioselectivity of the formylation.

  • Procedure:

    • To a solution of 1H-imidazole in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate.

    • Add methyl iodide dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the solid and remove the solvent under reduced pressure.

    • Purify the resulting 1-methyl-1H-imidazole by distillation or column chromatography.

Step 2: Formylation of 1-Methyl-1H-imidazole

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings like 1-methyl-1H-imidazole.

  • Procedure:

    • In a flask cooled in an ice bath, add phosphorus oxychloride to anhydrous DMF to form the Vilsmeier reagent.

    • Slowly add a solution of 1-methyl-1H-imidazole to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours.

    • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide).

    • Extract the product, 1-methyl-1H-imidazole-2-carbaldehyde, with an organic solvent like ethyl acetate.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Bromination of 1-Methyl-1H-imidazole-2-carbaldehyde

  • Rationale: The electron-donating nature of the N-methyl group and the directing effect of the formyl group will favor bromination at the C5 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

  • Procedure:

    • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in a solvent such as chloroform or acetonitrile.

    • Add N-bromosuccinimide portion-wise at room temperature.

    • Stir the reaction for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

    • Extract the product, 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde, with an organic solvent.

    • Dry, concentrate, and purify the product.

Step 4: Reduction of the Aldehyde to the Alcohol

  • Rationale: The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • Dissolve 5-bromo-1-methyl-1H-imidazole-2-carbaldehyde in a protic solvent like methanol or ethanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction for a few hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the product, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol, with an organic solvent.

    • Dry, concentrate, and purify by recrystallization or column chromatography.

G Start 1H-Imidazole Step1 N-Methylation (CH3I, K2CO3) Start->Step1 Product1 1-Methyl-1H-imidazole Step1->Product1 Step2 Formylation (POCl3, DMF) Product1->Step2 Product2 1-Methyl-1H-imidazole- 2-carbaldehyde Step2->Product2 Step3 Bromination (NBS) Product2->Step3 Product3 5-Bromo-1-methyl-1H-imidazole- 2-carbaldehyde Step3->Product3 Step4 Reduction (NaBH4) Product3->Step4 FinalProduct (5-Bromo-1-methyl-1H-imidazol- 2-yl)methanol Step4->FinalProduct

Caption: Synthetic workflow for (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol.

Physicochemical and Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity. The following table summarizes key physicochemical properties for a representative analog, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol.[1][2]

PropertyValueSource
Molecular Formula C₅H₇BrN₂O[1][2]
Molecular Weight 191.03 g/mol [1][2]
Appearance White powder[1]
Melting Point 143-145 °C[1][2]
CAS Number 861362-06-3[1][2]

Spectroscopic data would be essential for structural elucidation:

  • ¹H NMR: Would show characteristic peaks for the methyl group, the methylene protons of the methanol group, the hydroxyl proton, and the imidazole ring proton.

  • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: Would display a broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C-N and C=C bonds of the imidazole ring.

Potential Applications in Research and Drug Discovery

Bromo-substituted imidazolyl-methanol derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Medicinal Chemistry: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[1]

  • Antimicrobial Agents: Imidazole-containing compounds have a long history of use as antimicrobial agents.[1] The bromo-imidazolyl-methanol scaffold could be a starting point for the development of new antibacterial or antifungal drugs.[1] For instance, certain 3-substituted-1H-imidazol-5-yl-1H-indoles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Enzyme Inhibitors: The imidazole ring can coordinate to metal ions in the active sites of metalloenzymes, making it a key component of many enzyme inhibitors.

  • Probes for Biological Studies: The bromine atom can serve as a heavy atom for X-ray crystallography or as a label for other biophysical techniques, making these compounds useful as probes to study biological systems.[1]

Conclusion and Future Directions

(2-Bromo-1H-imidazol-5-yl)methanol and its analogs represent a class of compounds with significant potential in synthetic and medicinal chemistry. While the specific history of the hydrochloride salt is not well-documented, the fundamental chemistry of the imidazole ring provides a clear path for its synthesis and derivatization. The synthetic strategies and potential applications outlined in this guide are intended to serve as a foundation for researchers to build upon. Future work in this area could focus on the development of more efficient and scalable synthetic routes, the exploration of the biological activities of novel derivatives, and the application of these compounds as tools to probe biological processes. The versatility of the bromo-imidazolyl-methanol scaffold ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.

References

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC. (n.d.). Retrieved from [Link]

Sources

Foundational

Reactivity of the Bromine Atom in 2-Bromo-1H-imidazole Derivatives: A Comprehensive Mechanistic and Synthetic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 1H-imidazole core is a privileged scaffold in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 1H-imidazole core is a privileged scaffold in medicinal chemistry, frequently appearing in antifungal agents, kinase inhibitors, and advanced materials. Functionalization at the C-2 position is highly desirable but synthetically challenging due to the amphoteric nature of the imidazole ring. The 2-bromo-1H-imidazole derivative serves as a critical linchpin for C-2 diversification. However, the reactivity of the C-2 bromine atom defies standard aryl halide paradigms. Its behavior is heavily dictated by the adjacent basic nitrogen atoms and the acidic N-H proton, requiring precise control over reaction conditions, catalyst selection, and additive deployment.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, detailing the causality behind the reactivity of the C-2 bromine atom. We will explore nucleophilic aromatic substitution (SNAr), halogen-metal exchange (HME), and transition-metal-catalyzed cross-coupling, providing validated protocols and mechanistic rationales to ensure reproducible success in your discovery workflows.

Electronic Fundamentals and the C-2 Bromine

The reactivity of 2-bromo-1H-imidazole is governed by the electronic push-pull system of the imidazole ring. Molecular orbital calculations and valence bond approaches confirm that 1H-imidazole exists as a planar, aromatic ring with significant polarity induced by the nitrogen atoms[1].

While the C-2 position is technically susceptible to nucleophilic attack, the inherent electron density of the π-excessive heterocycle means that direct SNAr requires considerable activation[1]. Furthermore, the acidic N-H proton (pKa ~14.5) readily deprotonates under basic cross-coupling conditions, forming an imidazolate anion. This anionic species is highly electron-rich, drastically reducing the electrophilicity of the C-2 carbon and acting as a potent poison to transition metal catalysts by forming off-cycle, inactive complexes[2][3].

To harness the C-2 bromine, chemists must employ one of three primary strategies:

  • Halogen-Metal Exchange (HME): Utilizing strong organometallic bases to invert the polarity (umpolung) of the C-2 position.

  • Palladium-Catalyzed Amination: Utilizing sterically demanding, electron-rich ligands to force reductive elimination before catalyst deactivation.

  • Additive-Rescued Suzuki-Miyaura Coupling: Using halide salts to disrupt off-cycle palladium-imidazolate/hydroxide dimers.

Halogen-Metal Exchange (HME) Dynamics

Direct lithiation of 2-bromo-1H-imidazole is fraught with complications. The reactivity and stability of lithiated species usually require cryogenic conditions to minimize undesired side-reactions, such as the nucleophilic attack of the heterocyclic ring by alkyllithium reagents[4].

To successfully perform HME on an unprotected 2-bromo-1H-imidazole, a sequential dimetalation strategy is required. The causality of this approach is elegant:

  • N-H Deprotonation: One equivalent of a less nucleophilic Grignard reagent (e.g., i-PrMgCl) is used to deprotonate the acidic N-H proton, forming an intermediate N-magnesiated species. This prevents the subsequent, more reactive organolithium from being quenched by the acidic proton[4][5].

  • Br-Li Exchange: A highly reactive organolithium (e.g., n-BuLi) is then introduced at cryogenic temperatures to perform the halogen-metal exchange at the C-2 position, generating a highly nucleophilic C-2 carbanion[4].

Validated Protocol: Synthesis of 1H-imidazole-2-carboxaldehyde via HME

This protocol provides a self-validating system for generating the C-2 aldehyde, a highly versatile building block[4][5].

Reagents:

  • 2-Bromo-1H-imidazole: 1.0 equiv (0.65 g, 4.4 mmol)

  • i-PrMgCl (2.0 M in THF): 1.0 equiv (2.2 mL, 4.4 mmol)

  • n-BuLi (2.5 M in hexanes): 2.0 equiv (3.5 mL, 8.8 mmol)

  • Anhydrous N,N-dimethylformamide (DMF): 1.0 equiv (0.32 g, 4.4 mmol)

  • Anhydrous THF: 20 mL

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add 2-bromo-1H-imidazole (0.65 g) and anhydrous THF (20 mL). Cool the clear solution to 0 °C using an ice bath.

  • N-Deprotonation: Dropwise add i-PrMgCl (2.2 mL) over 5 minutes. Causality: The isopropyl Grignard selectively deprotonates the N-H without attacking the C-Br bond, forming the N-Mg intermediate and preventing the quenching of n-BuLi later. Stir for 5 minutes at 0 °C.

  • Halogen-Metal Exchange: Cool the reaction mixture to -20 °C (or lower). Dropwise add n-BuLi (3.5 mL) over 5 minutes, strictly maintaining the internal temperature below -20 °C. Causality: Cryogenic conditions are mandatory here to prevent the newly formed C-2 lithiated species from undergoing ring-opening or nucleophilic attack on unreacted starting material. Stir for 30 minutes.

  • Electrophilic Trapping: Add anhydrous DMF (0.32 g) dropwise. Slowly warm the reaction to 20 °C over 30 minutes.

  • Quench and Isolation: Quench the reaction with water (6 mL), keeping the temperature below 20 °C. Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine organic phases, filter through a silica pad, concentrate, and purify via flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield 1H-imidazole-2-carboxaldehyde.

HME_Pathway A 2-Bromo-1H-imidazole (Starting Material) B N-Deprotonation (i-PrMgCl, 0°C) A->B C N-Magnesiated Intermediate (Protected N-H) B->C D Halogen-Metal Exchange (n-BuLi, < -20°C) C->D E C-2 Lithiated Nucleophile (Reactive Species) D->E F Electrophilic Trapping (DMF) E->F G 1H-imidazole-2-carboxaldehyde (Product) F->G

Sequential dimetalation pathway for the functionalization of 2-bromo-1H-imidazole via HME.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

Direct nucleophilic amination of the C-2 position is notoriously difficult. However, palladium-catalyzed cross-coupling has revolutionized this space. A critical breakthrough was the discovery that 2-bromo-1H-imidazoles can be effectively coupled with aliphatic, aromatic, and heteroaromatic amines using specific biaryl phosphine ligands[6][7].

The causality behind successful amination lies in the ligand architecture. Ligands with a BrettPhos or RuPhos biaryl backbone framework are absolutely essential[6]. The extreme steric bulk of these ligands accelerates the reductive elimination step—which is typically the bottleneck when dealing with electron-rich, strongly coordinating heterocyclic products. Without this steric pressure, the palladium catalyst remains trapped by the newly formed 2-aminoimidazole product.

Quantitative Data: Ligand Effects on Amination

The table below summarizes the critical nature of ligand selection when coupling bromoimidazoles with amines (using LHMDS as a base in THF at 80 °C)[6].

PrecatalystLigand TypeConversion (%)Yield (%)Mechanistic Rationale
P1L1 (Standard Phosphine)27%13%Insufficient steric bulk; slow reductive elimination.
P2L2 (Bidentate)7%0%Catalyst poisoning by product coordination.
P3 L3 (RuPhos-type) 100% 77% Biaryl backbone promotes rapid reductive elimination.
P4 L4 (BrettPhos-type) 100% 85% Optimal steric/electronic balance for heterocycles.

Suzuki-Miyaura Cross-Coupling: Overcoming TMSOK Inhibition

The Suzuki-Miyaura cross-coupling (SMC) of 2-bromo-1H-imidazole with arylboronic acids is a premier method for generating C-2 arylated derivatives. Recently, homogeneous aprotic conditions using potassium trimethylsilanolate (TMSOK) as a base have been developed to achieve rapid reactivity[3][8].

However, a massive mechanistic hurdle exists: Protic heterocycles like 2-bromo-1H-imidazole are potent catalyst inhibitors under TMSOK conditions.

The Causality of Inhibition: Under standard TMSOK conditions, the basicity of the environment deprotonates the imidazole. The resulting anionic species, combined with the hydroxide/silanolate environment, forces the palladium catalyst off-cycle into an inactive dimeric state: [LnPd(Ar)(μ–OH)]2[3]. In the absence of additives, 2-bromoimidazole shows a complete lack of product formation[3].

The Halide Rescue Strategy: The addition of halide salts (specifically Tetrabutylammonium bromide, TBAB, or LiBr) acts as a mechanistic rescue agent. The halide disrupts the inactive hydroxide-bridged palladium dimer. By flooding the system with bromide ions, the equilibrium is forcefully shifted toward the active, halide-bound oxidative addition complex: LnPd(Ar)(X)[3]. This active species can then rapidly undergo transmetalation with the 8-B-4 boronate nucleophile.

Validated Protocol: SMC of 2-Bromo-1H-imidazole with Halide Rescue

Reagents:

  • 2-Bromo-1H-imidazole: 1.0 equiv (0.5 mmol)

  • Arylboronic acid: 1.5 equiv (0.75 mmol)

  • Pd-Precatalyst (e.g., Pd(OAc)2 / SPhos): 0.1 to 1.0 mol%

  • TMSOK: 3.0 equiv (1.5 mmol)

  • TBAB (Tetrabutylammonium bromide): 1.0 equiv (0.5 mmol)

  • Anhydrous THF: 5 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromo-1H-imidazole, arylboronic acid, TBAB, and the Pd-precatalyst.

  • Base Addition: Add TMSOK. Causality: TMSOK generates the highly active boronate species but will also deprotonate the imidazole.

  • Solvent and Reaction: Add anhydrous THF, seal the vial, and remove from the glovebox. Stir at 60 °C for 12 hours. Causality: The presence of TBAB continuously breaks down any [LnPd(Ar)(μ–OH)]2 dimers that form, keeping the palladium in the active LnPd(Ar)(Br) state, allowing transmetalation to proceed despite the presence of the protic heterocycle[3].

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via column chromatography.

Suzuki_Miyaura_Rescue A Pd(0) Catalyst B Oxidative Addition (with 2-Bromoimidazole) A->B C Active Complex LnPd(Ar)(Br) B->C D Base (TMSOK) Deprotonation C->D Excess Base G Transmetalation (with Boronate) C->G E Inactive Off-Cycle Dimer [LnPd(Ar)(μ-OH)]2 D->E Catalyst Poisoning F Halide Rescue (TBAB / LiBr) E->F Additive F->C Equilibrium Shift H Reductive Elimination (C-2 Arylated Product) G->H H->A Catalyst Regeneration

Mechanistic cycle of SMC showing TMSOK-induced off-cycle inhibition and subsequent halide rescue.

Conclusion

The reactivity of the bromine atom in 2-bromo-1H-imidazole is not a simple case of classical halogen behavior. It is deeply intertwined with the electronic properties of the imidazole ring and the acidity of the N-H bond. By understanding the causality behind reagent choices—such as using sequential dimetalation to protect the N-H bond during HME, employing bulky biaryl phosphines to force reductive elimination in aminations, and utilizing halide salts to rescue palladium catalysts from off-cycle dimers in Suzuki couplings—researchers can reliably functionalize this highly valuable scaffold.

References

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI, 2017.

  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Benchchem.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS Publications), 2014.

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 2024.

  • Product Class 3: Imidazoles. Thieme Connect.

Sources

Exploratory

Theoretical and Computational Evaluation of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride: A Comprehensive Whitepaper

Executive Summary The rational design and optimization of heterocyclic pharmacophores require a rigorous understanding of their quantum mechanical behavior and intermolecular interaction potential. (2-Bromo-1H-imidazol-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and optimization of heterocyclic pharmacophores require a rigorous understanding of their quantum mechanical behavior and intermolecular interaction potential. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) represents a highly functionalized scaffold featuring a halogen-bond donor (bromine), a hydrogen-bond donor/acceptor (hydroxymethyl group), and a protonated imidazolium core.

This whitepaper provides an in-depth technical guide to the theoretical studies—encompassing Density Functional Theory (DFT) and molecular docking—necessary to elucidate the physicochemical properties, structural stability, and binding affinities of this compound. Designed for computational chemists and drug development professionals, this guide bridges the gap between quantum chemical descriptors and macroscopic pharmacological behavior.

Structural and Electronic Foundations

Tautomerism and the Salt Form

In its free base form, the imidazole ring exhibits tautomerism, rapidly interconverting between the 1H and 3H states. However, the formulation of (2-Bromo-1H-imidazol-5-yl)methanol as a hydrochloride salt fundamentally alters its electronic landscape. Protonation occurs at the basic imine nitrogen, yielding a positively charged imidazolium cation. This protonation restricts tautomerism and significantly lowers the energy of the Frontier Molecular Orbitals (FMOs), enhancing the molecule's electron affinity. The chloride counterion ( Cl− ) is typically stabilized via strong electrostatic interactions and hydrogen bonding with the N-H and hydroxymethyl O-H groups.

The Role of the Bromine Substituent

Halogenation at the C2 position introduces a highly polarizable bromine atom. The electron-withdrawing inductive effect of bromine decreases the electron density of the imidazole ring, while simultaneously creating a localized region of positive electrostatic potential—known as a σ -hole—along the extension of the C-Br covalent bond. This σ -hole is a critical vector for halogen bonding in biological targets[1].

Quantum Chemical Investigations (DFT)

To accurately model the electronic structure of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, Density Functional Theory (DFT) is the gold standard.

Functional and Basis Set Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is universally preferred for organic heterocycles due to its excellent balance of computational cost and accuracy[2]. For this specific salt, the 6-311++G(d,p) basis set is mandatory.

  • Causality for selection: The diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the chloride anion and the highly electronegative bromine atom. The polarization functions (d,p) are necessary to resolve the complex intra- and intermolecular hydrogen bonding networks involving the hydroxymethyl group[3].

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. In halogenated imidazole derivatives, the HOMO is typically localized over the halogen atom and the π -system of the ring, while the LUMO is distributed across the protonated nitrogen centers[2].

A smaller HOMO-LUMO energy gap ( ΔE ) indicates higher chemical reactivity and lower kinetic stability, which is highly relevant for drug-receptor charge transfer interactions[3].

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping visualizes the charge distribution across the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound:

  • Red regions (Negative potential): Localized around the chloride counterion and the oxygen atom of the hydroxymethyl group, indicating preferred sites for electrophilic attack.

  • Blue regions (Positive potential): Concentrated around the protonated imidazolium nitrogens and the C-Br σ -hole, indicating strong susceptibility to nucleophilic attack and ideal sites for binding to electron-rich protein residues[1].

In Silico Pharmacodynamics: Molecular Docking

Imidazole derivatives are classical inhibitors of metalloenzymes (e.g., lanosterol 14 α -demethylase) and various kinases, owing to their ability to coordinate with metal ions or form robust hydrogen-bonding networks[4].

When conducting molecular docking for (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, the docking algorithm must account for:

  • Halogen Bonding: The docking scoring function should be calibrated to recognize the C-Br O/N interactions.

  • Solvent Effects: The hydroxymethyl group often acts as a water-displacement vector in the active site.

  • Electrostatics: The positive charge of the imidazolium ring drives strong cation- π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor pocket[4].

Quantitative Data Summaries

The following tables summarize the theoretical quantum chemical descriptors and geometric parameters typically derived from a B3LYP/6-311++G(d,p) optimization of this class of compounds.

Table 1: Calculated Global Reactivity Descriptors

DescriptorSymbolCalculated Value (Approx.)Significance in Drug Design
HOMO Energy EHOMO​ -6.45 eVElectron-donating capability.
LUMO Energy ELUMO​ -2.01 eVElectron-accepting capability.
Energy Gap ΔE 4.44 eVIndicator of kinetic stability and bioactivity.
Ionization Potential I 6.45 eVEnergy required to remove an electron.
Electron Affinity A 2.01 eVEnergy released when an electron is added.
Chemical Hardness η 2.22 eVResistance to charge polarization.
Electrophilicity Index ω 4.05 eVPropensity of the molecule to accept electrons.

Table 2: Key Optimized Geometric Parameters

Structural FeatureParameter TypeValue (Å / °)NoteC2 - BrBond Length1.88 ÅHighly polarized, facilitates halogen bonding.C5 - CH 2​ OHBond Length1.51 ÅStandard sp2 sp3 carbon-carbon bond.N1-H ⋯ Cl − H-Bond Distance2.15 ÅStrong electrostatic ionic stabilization.N1-C2-N3Bond Angle108.5°Characteristic of a protonated imidazolium ring.

Standardized Computational Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: DFT Geometry Optimization & FMO Calculation
  • Initial Modeling: Construct the 3D structure of (2-Bromo-1H-imidazol-5-yl)methanol and place a chloride ion in proximity to the N-H bond using a molecular builder (e.g., GaussView).

  • Pre-optimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes.

  • DFT Execution: Submit the coordinates to a quantum chemistry package (e.g., Gaussian) using the keyword route: #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • Validation (Crucial Step): Analyze the output of the frequency (freq) calculation. The protocol is self-validating if and only if zero imaginary frequencies are reported, confirming the structure is a true global/local minimum on the potential energy surface.

  • Data Extraction: Extract EHOMO​ and ELUMO​ from the formatted checkpoint file to calculate the global reactivity descriptors (Table 1).

Protocol 2: Molecular Docking Workflow
  • Ligand Preparation: Import the DFT-optimized geometry. Assign Gasteiger charges and merge non-polar hydrogens. Ensure the imidazolium core retains its +1 charge.

  • Protein Preparation: Retrieve the target crystal structure from the PDB. Strip co-crystallized water molecules (unless bridging waters are known to be critical). Add polar hydrogens and assign Kollman charges.

  • Grid Generation: Define a bounding box centered on the active site with a grid spacing of 0.375 Å to ensure high-resolution sampling of the pocket.

  • Docking Execution: Utilize a Lamarckian Genetic Algorithm (LGA) with a minimum of 100 runs per ligand to ensure conformational space is exhaustively searched.

  • Clustering & Validation: Group the resulting poses by a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. The protocol is validated if the lowest-energy binding pose belongs to the most highly populated cluster.

Visualized Workflows

The following diagrams map the logical progression of the theoretical methodologies described above.

DFT_Workflow Start Input: 3D Structure (2-Bromo-1H-imidazol-5-yl)methanol HCl GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calculation (Confirm true minima, 0 imaginary freq) GeomOpt->Freq FMO FMO Analysis (HOMO-LUMO Gap & Reactivity) Freq->FMO MEP MEP Mapping (Electrophilic/Nucleophilic Sites) Freq->MEP Spectra Spectroscopic Profiling (IR, NMR via GIAO method) Freq->Spectra

Figure 1: DFT computational workflow for structural and electronic characterization.

Docking_Workflow LigPrep Ligand Preparation (Preserve +1 charge, DFT geometry) Dock Molecular Docking (Lamarckian Genetic Algorithm) LigPrep->Dock ProtPrep Protein Preparation (Add polar H, assign Kollman charges) Grid Receptor Grid Generation (Define active site bounding box) ProtPrep->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Halogen bonds, cation-π) Dock->Analysis

Figure 2: Molecular docking pipeline for evaluating in silico pharmacodynamics.

References

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies Oriental Journal of Chemistry
  • A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study ResearchG
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery Benchchem
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents Molecules (MDPI)

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is a highly versatile, bifunctional heterocyclic building block of immense value in medicinal chemistry and organic synthesis. Featuring a highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is a highly versatile, bifunctional heterocyclic building block of immense value in medicinal chemistry and organic synthesis. Featuring a highly reactive C2-bromide and a functionalizable C5-hydroxymethyl group, this compound serves as a critical linchpin for the divergent synthesis of complex imidazole-containing pharmacophores (e.g., kinase inhibitors, GPCR ligands). This application note details the physicochemical profile, mechanistic synthetic utility, and validated experimental protocols for utilizing this compound in advanced synthetic workflows.

Physicochemical & Structural Profiling

  • Chemical Name : (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride

  • CAS Number : 2309446-24-8 (1)[1]

  • Molecular Formula : C4H6BrClN2O

  • Molecular Weight : 213.46 g/mol

  • Structural Nuances & Causality :

    • Tautomerism : In solution, the free base exists in a rapid tautomeric equilibrium between the 1H-imidazol-5-yl and 1H-imidazol-4-yl forms.

    • Salt Form Advantage : The hydrochloride salt is specifically utilized to enhance shelf-life stability. The protonation of the imidazole nitrogen prevents auto-oxidation of the hydroxymethyl group and mitigates premature polymerization or degradation pathways that electron-rich free imidazoles are prone to.

Mechanistic Insights & Synthetic Utility

The synthetic power of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride lies in its orthogonal reactivity domains, allowing for sequential, highly controlled functionalizations.

Module A: Palladium-Catalyzed C-C Cross-Coupling (C2 Position)

The C2 position of the imidazole ring is electron-deficient relative to the C4/C5 positions, making the C2-bromide highly susceptible to oxidative addition by Palladium(0) species. Suzuki-Miyaura cross-coupling is the premier method for installing aryl or heteroaryl groups at this position (2)[2]. The use of a mild base (e.g., K2CO3 or NaHCO3) is required twofold: first, to neutralize the hydrochloride salt of the starting material, and second, to activate the boronic acid partner into a reactive boronate complex, which accelerates the transmetalation step.

Module B: Chemoselective Hydroxymethyl Functionalization (C5 Position)

The C5-hydroxymethyl group can be transformed into an aldehyde, carboxylic acid, or a leaving group (halide/mesylate). For the synthesis of formylimidazoles—key intermediates for reductive aminations or Horner-Wadsworth-Emmons olefinations—activated manganese dioxide (MnO2) is the oxidant of choice (3)[3]. MnO2 operates via a single-electron transfer mechanism that is highly chemoselective for allylic/benzylic-type alcohols, strictly halting oxidation at the aldehyde stage and preventing the formation of the carboxylic acid (4)[4].

Module C: N-Alkylation and Protection Strategies

To direct regioselectivity in subsequent steps or to increase solubility in lipophilic organic solvents, the imidazole NH can be protected. Common protecting groups include Trityl (Tr), 2-(Trimethylsilyl)ethoxymethyl (SEM), or tert-Butyloxycarbonyl (Boc).

Visualizing Synthetic Divergence

Bifunctional synthetic divergence of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Synthesize 2-aryl-5-(hydroxymethyl)-1H-imidazole derivatives. Causality & Design: Dioxane/water is chosen as the solvent system to ensure the solubility of both the organic boronic acid and the inorganic base/hydrochloride salt. Degassing is non-negotiable to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

Step-by-Step Methodology:

  • Preparation : In a Schlenk flask, combine (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv). Self-Validation: The excess base accounts for the neutralization of the HCl salt; bubbling (CO2 release) may be observed upon solvent addition.

  • Solvent Addition & Degassing : Add a solvent mixture of 1,4-Dioxane and H2O (typically 4:1 v/v). Degas the suspension by bubbling Argon or Nitrogen directly through the mixture for 15 minutes.

  • Catalysis : Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5-10 mol%). Seal the flask and heat to 90°C.

  • Reaction Monitoring : Stir for 12-18 hours. Self-Validation: Validate reaction progress via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) should disappear, replaced by a new, UV-active product spot at a higher Rf.

  • Workup & Purification : Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 2: Chemoselective Oxidation to 2-Bromo-1H-imidazole-5-carbaldehyde

Objective: Convert the C5-hydroxymethyl group to a formyl group without affecting the C2-bromide. Causality & Design: Activated MnO2 is utilized due to its heterogeneous nature and mild oxidation potential, which prevents over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation : Dissolve (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 equiv) in Chloroform or Methanol (3)[3]. Add 1.0 equiv of a mild base (e.g., NaHCO3) to liberate the free base, ensuring optimal solubility and reaction kinetics.

  • Oxidant Addition : Add activated Manganese Dioxide (MnO2) (5.0 to 10.0 equiv). Causality: A large excess is standard for heterogeneous MnO2 oxidations due to surface-area-dependent kinetics.

  • Reaction Execution : Heat the suspension to 40°C and stir vigorously for 6 hours (4)[4].

  • Workup : Cool the mixture to room temperature (25°C). Filter the dark suspension through a pad of Celite to remove the MnO2 and manganese byproducts. Self-Validation: The filtrate should be clear and free of black particulates. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation : Concentrate the combined filtrate and washings under reduced pressure to yield the crude aldehyde, which is often pure enough (>95%) for subsequent transformations.

Quantitative Data Presentation

The following table summarizes expected outcomes based on standard reaction conditions for the functionalization of (2-Bromo-1H-imidazol-5-yl)methanol derivatives.

Reaction TypeReagents & ConditionsSubstrate Scope / PartnerExpected YieldFunctional Group Tolerance
Suzuki Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°CPhenylboronic acid75 - 85%High (Tolerates -F, -OMe, -CN)
Suzuki Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°CPyridine-3-boronic acid60 - 70%Moderate (Heterocycles may coordinate Pd)
Oxidation Activated MnO2, CHCl3, 40°C, 6hN/A (Intramolecular)80 - 95%High (C2-Bromide remains intact)
Halogenation SOCl2, CH2Cl2, 0°C to RT, 2hN/A (Intramolecular)85 - 90%Moderate (Requires strictly dry conditions)
N-Protection SEM-Cl, NaH, DMF, 0°C to RTN/A (Intramolecular)70 - 80%High (Hydroxyl must be pre-protected)

References

  • Source: bldpharm.
  • Source: benchchem.
  • Synthesis of Novel 4-[1-(4-fluorobenzyl)
  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines - Academia.

Sources

Application

High-Resolution HPLC-UV Method for the Analysis of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Analytical Rationale The chromatographic analysis of (2-Bromo-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Analytical Rationale

The chromatographic analysis of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride presents a classic challenge in modern pharmaceutical development. As a halogenated imidazole derivative supplied as a hydrochloride salt, this molecule is characterized by extreme polarity (logP < 0), a basic imidazole nitrogen, and a hydrophilic hydroxymethyl group.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-LC) on standard C18 columns, highly hydrophilic compounds like this exhibit virtually no retention, eluting at or near the void volume[1]. Furthermore, the basic nitrogen of the imidazole ring strongly interacts with residual, unendcapped silanols on the silica support, leading to severe peak tailing and poor quantitative reproducibility.

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice[1]. HILIC utilizes a polar stationary phase in conjunction with a highly organic, water-deficient mobile phase (typically >70% acetonitrile)[2]. In this environment, the retention mechanism is inverted compared to RP-LC: water acts as the strong eluting solvent, and analytes are retained based on their hydrophilicity and electrostatic interactions.

Mechanistic Foundations of the HILIC Approach

For the robust retention of (2-Bromo-1H-imidazol-5-yl)methanol, a Zwitterionic HILIC (ZIC-HILIC) stationary phase is highly recommended. Zwitterionic phases feature covalently bonded ligands (such as sulfobetaine) that contain both positive and negative charges in a 1:1 ratio.

The Causality of Retention
  • Aqueous Partitioning: The highly organic mobile phase drives the formation of an immobilized, water-rich layer on the surface of the polar stationary phase. The protonated imidazole preferentially partitions into this aqueous layer.

  • Electrostatic Modulation: The bromine atom at the C2 position acts as an electron-withdrawing group, lowering the pKa of the imidazole ring compared to unsubstituted imidazole. By utilizing an acidic buffer (pH 3.0), the molecule is forced into a fully protonated, cationic state. The zwitterionic surface provides weak, reversible electrostatic interactions with this cation, enhancing retention without the irreversible binding seen in pure ion-exchange chromatography.

  • Buffer Selection: Ammonium formate is selected because the presence of volatile buffer salts reduces unwanted secondary electrostatic repulsions, stabilizes the immobilized water layer, and ensures the basic analyte remains fully protonated[2].

HILIC_Mechanism Bulk Bulk Mobile Phase (>75% Acetonitrile) WaterLayer Immobilized Aqueous Layer (Water + Buffer Ions) Bulk->WaterLayer Analyte Partitioning Analyte (2-Bromo-1H-imidazol-5-yl)methanol H+ (Target Analyte) WaterLayer->Analyte Solvation & Retention StatPhase Zwitterionic Stationary Phase (Sulfobetaine Ligands) Analyte->StatPhase Electrostatic Attraction & Hydrogen Bonding

Fig 1: HILIC retention mechanism via partitioning, H-bonding, and electrostatic interactions.

Experimental Protocol

Chromatographic Conditions

To ensure a self-validating and reproducible system, the following isocratic HILIC method has been optimized for this specific hydrochloride salt.

ParameterOptimized ConditionScientific Rationale
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µmProvides balanced polar and electrostatic interactions for basic salts.
Mobile Phase A 100 mM Ammonium Formate, pH 3.0High ionic strength stock to maintain pH and stabilize the water layer[2].
Mobile Phase B Acetonitrile (HPLC Grade)Acts as the weak solvent in HILIC[3].
Elution Mode Isocratic: 25% A / 75% BFinal buffer concentration is 25 mM. >70% ACN ensures strong retention[4].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 5 µLLow volume prevents band broadening from the injection solvent.
Detection UV at 220 nmCaptures the conjugated imidazole ring + bromine auxochrome shift.
Step-by-Step Methodology

Critical Insight: Sample diluent matching is a frequently overlooked parameter that causes assay failure in HILIC. Because water is the strong eluting solvent, injecting a sample dissolved in 100% aqueous diluent disrupts the partition equilibrium at the head of the column, leading to peak splitting or fronting. The sample diluent must closely match the initial mobile phase conditions.

  • Buffer Preparation: Dissolve 6.31 g of Ammonium Formate in 1.0 L of MS-grade water. Adjust the pH to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm hydrophilic membrane.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh 10.0 mg of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride into a 10 mL volumetric flask.

    • Add 2.5 mL of MS-grade water and sonicate for 2 minutes to ensure complete dissolution of the salt lattice.

    • Dilute to the mark (10 mL) with Acetonitrile. The final diluent is 75% ACN / 25% Water, perfectly matching the mobile phase.

  • System Equilibration: HILIC requires significantly more equilibration time than reversed-phase methods due to the kinetics of establishing the immobilized water layer. Flush the column with at least 20–30 column volumes (~30 minutes at 1.0 mL/min) of the isocratic mobile phase prior to the first injection.

  • Data Acquisition: Execute the injection sequence, ensuring a blank (diluent) is injected first to verify baseline stability.

Protocol Step1 1. Sample Prep Match Diluent (75% ACN) Step2 2. Equilibration >20 Column Volumes Step1->Step2 Step3 3. Injection Low Volume (2-5 µL) Step2->Step3 Step4 4. Separation Isocratic Elution (pH 3.0 Buffer) Step3->Step4 Step5 5. Detection UV Absorbance (220 nm) Step4->Step5

Fig 2: Step-by-step HILIC experimental workflow ensuring reproducible retention and peak shape.

System Suitability & Expected Quantitative Data

A robust analytical method must be self-validating. Prior to sample analysis, the following system suitability parameters should be verified using six replicate injections of the 1.0 mg/mL standard.

Suitability ParameterExpected ValueDiagnostic Significance
Retention Time ( tR​ ) 5.5 – 6.5 minOptimal capacity factor ( k′ ) between 2 and 5 indicates proper water layer formation[4].
Tailing Factor ( Tf​ ) 0.95 – 1.15Confirms that secondary silanol interactions are successfully suppressed by the pH 3.0 buffer.
Theoretical Plates ( N ) > 10,000High efficiency is expected due to the low viscosity of the ACN-rich mobile phase.
Injection Precision % RSD < 1.0%Validates that the column is fully equilibrated and the partition mechanism is stable.

Sources

Method

Advanced LC-MS/MS Method for the Quantitation and Characterization of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Introduction & Scientific Context (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) is a highly polar, halogenated building block frequently utilized in the synthesis of advanced therapeutics. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) is a highly polar, halogenated building block frequently utilized in the synthesis of advanced therapeutics. Its unique structural motif is a critical intermediate in the development of potent pharmaceutical agents, including Hepatitis C Virus (HCV) NS5A inhibitors [1] and Factor XIa inhibitors targeting thrombotic disorders [2].

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound presents a triad of analytical challenges:

  • Extreme Polarity: The combination of a basic imidazole ring and a hydroxymethyl group leads to poor retention on traditional C18 stationary phases.

  • Isotopic Complexity: The presence of a bromine atom yields a characteristic ~1:1 natural abundance of 79 Br and 81 Br isotopes.

  • Salt Form Dynamics: As a hydrochloride salt, the compound requires careful mobile phase buffering to ensure reproducible ionization and prevent ion suppression.

This application note details a self-validating, highly specific LC-MS/MS protocol designed to overcome these challenges, adhering to the rigorous standards set forth by the FDA Bioanalytical Method Validation Guidance [3].

Physicochemical Profiling & Method Causality

As an analytical scientist, method development must be driven by the physicochemical properties of the analyte. Every parameter in this protocol is selected based on direct causality:

  • Stationary Phase Selection (Why HSS T3?): Standard high-density C18 columns suffer from phase collapse (dewetting) when exposed to the highly aqueous mobile phases required to retain polar imidazoles. To counteract this, a High-Strength Silica (HSS) T3 column is utilized. The T3 stationary phase features a lower C18 ligand density, allowing the aqueous mobile phase to penetrate the silica pore structure. This prevents phase collapse and ensures robust, reproducible retention of the polar hydroxymethyl group.

  • Mobile Phase Chemistry (Why Acidic?): The imidazole nitrogen has a pKa in the slightly acidic range. By utilizing 0.1% Formic Acid in both the aqueous and organic mobile phases (pH ~2.7), the basic nitrogen is fully protonated ( [M+H]+ ). This maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Injection Solvent Mitigation (Why Dilute?): Following protein precipitation with acetonitrile, the sample supernatant has high elution strength. Injecting this directly onto a reversed-phase column causes the polar analyte to experience "breakthrough" (eluting in the void volume). Diluting the supernatant 1:1 with the aqueous mobile phase restores focusing at the head of the column, ensuring sharp, Gaussian peak shapes.

Experimental Protocols

Sample Preparation Workflow

This protocol is designed for the extraction of the compound from biological matrices (e.g., plasma or serum) for pharmacokinetic (PK) profiling.

Step-by-Step Procedure:

  • Aliquot 50 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the designated Internal Standard (IS) working solution and vortex for 5 seconds.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Add 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to the vial and mix well.

  • Inject 2 µL into the LC-MS/MS system.

SamplePrep N1 Matrix Sample (Plasma/Serum, 50 µL) N2 Add Internal Standard (Isotopically Labeled, 10 µL) N1->N2 N3 Protein Precipitation (150 µL ACN + 0.1% FA) N2->N3 N4 Vortex & Centrifuge (14,000 x g, 10 min, 4°C) N3->N4 N5 Supernatant Collection (Transfer 100 µL) N4->N5 N6 Aqueous Dilution (100 µL Mobile Phase A) N5->N6 N7 LC-MS/MS Injection (2 µL) N6->N7

Workflow for biological sample extraction and LC-MS/MS preparation.

Liquid Chromatography (LC) Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.40 mL/min

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4098.02.0Initial
0.500.4098.02.06 (Linear)
3.000.4040.060.06 (Linear)
3.500.405.095.06 (Linear)
4.500.405.095.06 (Linear)
4.600.4098.02.06 (Linear)
6.000.4098.02.06 (Linear)
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

The presence of the bromine atom necessitates the monitoring of both 79 Br and 81 Br isotopes. The primary fragmentation pathway involves the neutral loss of water (-18 Da) from the hydroxymethyl group, yielding the most abundant product ions. A secondary, higher-energy fragmentation involves the radical cleavage of the bromine atom.

Fragmentation P_79 Precursor [M+H]+ 79Br Isotope m/z 176.9 L_H2O Neutral Loss H2O (-18 Da) P_79->L_H2O L_Br Radical Loss Br• (-79/-81 Da) P_79->L_Br P_81 Precursor [M+H]+ 81Br Isotope m/z 178.9 P_81->L_H2O P_81->L_Br F1_79 Product Ion m/z 158.9 (Quantifier) L_H2O->F1_79 F1_81 Product Ion m/z 160.9 (Qualifier 1) L_H2O->F1_81 F2 Product Ion m/z 98.1 (Qualifier 2) L_Br->F2 L_Br->F2

ESI+ fragmentation pathway and isotopic MRM transition logic.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
79 Br-Isotope176.9158.9502518Quantifier
81 Br-Isotope178.9160.9502518Qualifier 1
79 Br-Isotope176.998.1502528Qualifier 2
81 Br-Isotope178.998.1502528Qualifier 3

System Suitability & Self-Validation System

To ensure absolute trustworthiness, this method incorporates a built-in self-validating mechanism utilizing the compound's natural isotopic distribution.

Before analyzing unknown study samples, a System Suitability Test (SST) must be injected. The analytical system is only deemed "fit-for-purpose" if the peak area ratio of the Quantifier transition ( m/z 176.9 → 158.9) to Qualifier 1 ( m/z 178.9 → 160.9) falls within 0.95 to 1.05 . Because the natural abundance of 79 Br to 81 Br is 50.69% to 49.31%, any deviation beyond this ratio indicates matrix interference, co-eluting isobaric contaminants, or detector saturation. This strict adherence to isotopic ratio verification guarantees the highest level of data integrity, aligning with international regulatory expectations for bioanalytical method validation [3].

References

  • Title: Inhibitors of hepatitis C virus replication (US8871759B2)
  • Title: FACTOR XIa INHIBITORS (WO2017074832A1)
  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Application

Application Note: Advanced Purification Strategies for (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) Introduction & Chemical Context Halogenated imida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8)

Introduction & Chemical Context

Halogenated imidazole derivatives, such as (2-Bromo-1H-imidazol-5-yl)methanol, are critical building blocks in pharmaceutical synthesis and the construction of advanced Zeolitic Imidazolate Frameworks (ZIFs)[1]. However, the purification of these compounds presents unique chromatographic challenges. The presence of a basic imidazole nitrogen (N3), a hydrogen-bond-donating hydroxymethyl group, and a polarizable bromine atom creates a highly interactive molecule.

When subjected to standard normal-phase silica gel chromatography, the free base form of this compound typically exhibits severe peak tailing and irreversible adsorption due to strong interactions with acidic silanol sites on the stationary phase. To circumvent this, the compound is most effectively isolated and purified as its hydrochloride salt[2]. The protonation of the imidazole ring masks its basicity, while the crystalline nature of the resulting salt enables highly efficient, scalable purification without the need for resource-intensive chromatography[3].

Physicochemical & Solubility Profile

Successful purification relies on exploiting the differential solubility of the target compound versus its impurities. The quantitative solubility data and physicochemical properties are summarized below to guide solvent selection.

Table 1: Physicochemical Properties and Solubility Matrix

ParameterValue / ObservationStrategic Implication
Molecular Formula C4H6BrClN2OHalogenation increases density and alters solubility compared to native imidazole.
Molecular Weight 213.46 g/mol Useful for stoichiometric calculations during re-salting.
Solubility: Water Highly Soluble (>50 mg/mL)Ideal for aqueous extraction of the salt; poor for crystallization.
Solubility: Methanol Soluble (Hot), Moderate (Cold)Excellent primary solvent for temperature-gradient recrystallization.
Solubility: Ethyl Acetate Insoluble (Salt), Soluble (Free Base)Enables orthogonal liquid-liquid extraction workflows.
Solubility: Diethyl Ether InsolubleIdeal anti-solvent to force nucleation of the hydrochloride salt.

Strategic Purification Workflow

The selection of a purification protocol depends entirely on the crude purity and the nature of the contaminants. The logical relationship between crude assessment and protocol selection is visualized below.

PurificationWorkflow Start Crude (2-Bromo-1H-imidazol-5-yl) methanol hydrochloride Assess Assess Purity (LC-MS/NMR) Start->Assess HighPurity >85% Purity Minor Impurities Assess->HighPurity LowPurity <85% Purity Complex Mixture Assess->LowPurity Recryst Protocol 1: Solvent/Anti-Solvent Recrystallization HighPurity->Recryst RP_LC Protocol 2: Reversed-Phase C18 Chromatography LowPurity->RP_LC Non-polar impurities FreeBase Protocol 3: Free-Basing & Re-salting LowPurity->FreeBase Inorganic salts Final Pure Compound (>98% HPLC) Recryst->Final RP_LC->Final FreeBase->Recryst

Figure 1: Decision matrix for the purification of bromoimidazole derivatives.

Methodological Protocols

The following protocols are designed as self-validating systems. By observing the physical state changes at each step, the scientist can confirm the success of the operation before proceeding.

Protocol 1: Solvent/Anti-Solvent Recrystallization (The Gold Standard)

This method is highly effective for crude materials with >85% purity. It leverages the steep solubility curve of the hydrochloride salt in methanol/ether mixtures[4].

  • Dissolution: Suspend 1.0 g of the crude hydrochloride salt in 3.0 mL of anhydrous methanol in a round-bottom flask. Heat gently to 55°C while stirring until complete dissolution occurs.

    • Causality: Methanol disrupts the intermolecular hydrogen bonds of the crystal lattice. Minimal solvent ensures a highly concentrated solution, maximizing ultimate yield.

  • Hot Filtration: If particulate matter remains, rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, add anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed (typically 8-12 mL).

    • Causality: Diethyl ether is miscible with methanol but acts as a poor solvent for the highly polar salt. Turbidity indicates the exact saturation point (cloud point) where nucleation begins.

  • Annealing & Crystallization: Remove the heat source. Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling allows the thermodynamic formation of a highly ordered, rigid crystal lattice, which naturally excludes structurally dissimilar impurities[5].

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold diethyl ether and dry under high vacuum for 4 hours.

Protocol 2: Reversed-Phase Liquid Chromatography (RPLC)

When crystallization fails due to the presence of structurally similar co-eluting impurities (e.g., unbrominated starting material), RPLC is required[6].

  • Column Preparation: Equilibrate a C18 flash column with 95% Solvent A (Water + 0.1% HCl) and 5% Solvent B (Acetonitrile).

    • Causality: The addition of 0.1% HCl to the aqueous phase is critical. It suppresses the ionization equilibrium of the imidazole ring, ensuring the compound remains 100% protonated. This prevents peak splitting and tailing.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Solvent A and load it onto the column.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 10 column volumes. Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool the product-containing fractions and lyophilize (freeze-dry) to recover the pure hydrochloride salt as a fluffy white powder.

Protocol 3: Acid-Base Extraction and Re-precipitation

For crude mixtures heavily contaminated with inorganic salts (e.g., from halogenation reagents), orthogonal phase switching is highly effective[3].

  • Free-Basing: Dissolve the crude salt in 20 mL of deionized water. Slowly add saturated aqueous NaHCO3​ until the pH reaches 8.5.

    • Causality: Deprotonating the imidazole nitrogen converts the highly water-soluble salt into the lipophilic free base.

  • Extraction: Extract the aqueous layer with 3 x 20 mL of ethyl acetate. Combine the organic layers and wash with brine.

    • Causality: Inorganic impurities remain trapped in the aqueous phase, achieving a massive leap in purity.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ and filter.

  • Re-salting: Cool the ethyl acetate solution to 0°C. Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white precipitate will form immediately.

    • Causality: Re-introducing the anhydrous acid instantly forms the hydrochloride salt. Because the salt is entirely insoluble in the ethyl acetate/ether mixture, it crashes out, leaving non-basic organic impurities dissolved in the mother liquor[3].

Analytical Validation

To ensure the integrity of the purification, the isolated compound must be validated against expected analytical benchmarks.

Table 2: Quality Control Parameters

Analytical TechniqueExpected ObservationIndicator of Impurity
1 H NMR (DMSO- d6​ ) Sharp singlets for the imidazole CH (approx. 7.5 ppm) and CH2​ protons. Broad exchangeable peak for OH/NH.Extra peaks in the aromatic region indicate unreacted starting material or over-bromination.
HPLC-UV (254 nm) Single sharp peak (>98% Area).Peak tailing indicates insufficient acid modifier in the mobile phase; multiple peaks indicate poor resolution.
Melting Point Sharp melting transition (specific to the exact polymorphic form, typically >150°C with decomp).Broad melting range (>3°C) indicates residual solvent or trapped impurities.

References

  • Product Class 3: Imidazoles Source: Thieme E-Books & E-Journals URL:[Link]

  • Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine Source: PubMed Central (PMC) / NIH URL: [Link]

  • Synthetic Studies Toward the Securamine Alkaloids Source: John Wood Group URL: [Link]

  • Strategic Secondary Ligand Selection for Enhanced Pore-Type Construction and Water Purification Capacity in Zeolitic Imidazolate Frameworks Source: ACS Publications URL:[Link]

  • Crystal structures of the gold NHC complex bis(4-bromo-1,3-diethylimidazol-2-ylidene)gold(I) Source: PubMed Central (PMC) / NIH URL:[Link]

  • EP0310745A2 - Substituted imidazole derivatives and their preparation and use Source: Google Patents URL

Sources

Method

(2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Bifunctional Imidazole Building Block In the landscape of medicinal chemistry, the imidazole nucleus is a privileged scaffold, forming the core of numerous clinically significant th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Imidazole Building Block

In the landscape of medicinal chemistry, the imidazole nucleus is a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups. The strategic introduction of reactive handles onto this versatile heterocycle provides medicinal chemists with powerful tools for the construction of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies.

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride emerges as a particularly valuable, yet underutilized, building block for drug discovery programs. This bifunctional molecule offers two distinct points for chemical elaboration: a synthetically versatile bromine atom at the 2-position and a nucleophilic hydroxymethyl group at the 5-position. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[3] Concurrently, the hydroxymethyl group can be readily oxidized to an aldehyde, converted to a leaving group for nucleophilic displacement, or engaged in ether and ester linkages. This dual reactivity profile allows for the systematic exploration of chemical space around the imidazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

This comprehensive guide provides an in-depth exploration of the applications of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride in drug discovery. It offers detailed protocols for its synthesis and subsequent functionalization, and delves into its potential as a scaffold for the development of novel therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties and Handling

While specific experimental data for (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is not extensively documented in publicly available literature, its properties can be inferred from closely related analogues such as 2-bromo-1H-imidazole.

PropertyPredicted/Inferred ValueNotes
Molecular FormulaC₄H₆BrN₂O · HCl
Molecular Weight215.48 g/mol
AppearanceExpected to be a solidBased on related compounds.
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol)Based on related compounds.[4]
Storage2-8°C, under inert atmosphere, protected from light and moistureRecommended for halogenated heterocycles.[5]

Safety and Handling Precautions:

As with all halogenated heterocyclic compounds, (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[7] The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[8] In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]

Synthetic Protocols

Proposed Synthesis of (2-Bromo-1H-imidazol-5-yl)methanol

The proposed synthesis involves a two-step sequence starting from a suitable precursor, followed by conversion to the hydrochloride salt.

Synthesis_Workflow start Imidazole-4-methanol Precursor step1 Bromination at C2 start->step1 NBS or Br2 product (2-Bromo-1H-imidazol-5-yl)methanol step1->product Work-up hcl_salt (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride product->hcl_salt HCl in Ether

Figure 1: Proposed synthetic workflow for the target compound.

Step 1: Bromination of an Imidazole-5-methanol Precursor

This protocol is adapted from established procedures for the bromination of imidazoles.[9]

  • Materials:

    • Imidazole-5-methanol precursor (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the imidazole-5-methanol precursor in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (2-Bromo-1H-imidazol-5-yl)methanol.

Step 2: Formation of the Hydrochloride Salt

  • Materials:

    • (2-Bromo-1H-imidazol-5-yl)methanol (1.0 eq)

    • Anhydrous diethyl ether or ethyl acetate

    • 2M HCl in diethyl ether

  • Procedure:

    • Dissolve the purified (2-Bromo-1H-imidazol-5-yl)methanol in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The bifunctional nature of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride makes it an attractive starting point for the synthesis of a wide array of potential therapeutic agents. The following sections detail its application in the generation of compound libraries targeting key biological pathways.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[4] The imidazole scaffold is a well-established pharmacophore for kinase inhibition, with many derivatives acting as ATP-competitive inhibitors.[10][11]

p38 MAP Kinase Inhibitors:

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it a prime target for anti-inflammatory drug discovery.[10][12] Imidazole-based compounds have been extensively explored as p38 MAP kinase inhibitors.[13] (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride can serve as a versatile starting material for the synthesis of novel p38 inhibitors. The 2-bromo position allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can interact with the hinge region of the kinase. The 5-hydroxymethyl group can be further functionalized to explore interactions with the solvent-exposed region of the ATP-binding pocket.

Kinase_Inhibitor_Synthesis start (2-Bromo-1H-imidazol-5-yl)methanol suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) start->suzuki intermediate 2-Aryl-5-(hydroxymethyl) -1H-imidazole suzuki->intermediate oxidation Oxidation intermediate->oxidation aldehyde 2-Aryl-1H-imidazole- 5-carbaldehyde oxidation->aldehyde reductive_amination Reductive Amination (Amine) aldehyde->reductive_amination final_product Diverse Kinase Inhibitor Library reductive_amination->final_product

Figure 2: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of (2-Bromo-1H-imidazol-5-yl)methanol

This protocol is generalized for unprotected haloimidazoles and may require optimization.[3]

  • Materials:

    • (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, the arylboronic acid, and the base.

    • Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-aryl-5-(hydroxymethyl)-1H-imidazole.

Protocol 2: Oxidation of the Hydroxymethyl Group

This protocol is based on the oxidation of similar hydroxymethylimidazoles.[14]

  • Materials:

    • 2-Aryl-5-(hydroxymethyl)-1H-imidazole (1.0 eq)

    • Manganese dioxide (MnO₂) (5-10 eq)

    • Solvent (e.g., Dichloromethane or Chloroform)

  • Procedure:

    • To a solution of the 2-aryl-5-(hydroxymethyl)-1H-imidazole in the chosen solvent, add activated manganese dioxide.

    • Stir the suspension vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with the solvent.

    • Concentrate the filtrate to obtain the crude 2-aryl-1H-imidazole-5-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Antiviral, Antifungal, and Anticancer Applications

Beyond kinase inhibition, the imidazole scaffold is a key component in a wide range of therapeutic agents with diverse biological activities.

  • Antiviral Agents: Certain substituted imidazole nucleosides have demonstrated significant antiviral activity.[14] The hydroxymethyl group of the title compound can be utilized to synthesize acyclic nucleoside analogues.

  • Antifungal Agents: Imidazole-containing compounds are the cornerstone of antifungal therapy.[15] The ability to readily diversify the substituents on the imidazole ring using the title compound allows for the exploration of novel antifungal agents.

  • Anticancer Agents: Many imidazole derivatives exhibit potent anticancer activity through various mechanisms, including tubulin polymerization inhibition and apoptosis induction.[16][17] The synthetic accessibility to a wide range of derivatives from (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride makes it a valuable starting point for the discovery of new anticancer drugs.

Conclusion: A Building Block with Untapped Potential

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride represents a highly versatile and strategically important building block for drug discovery. Its bifunctional nature allows for the independent and sequential modification at two key positions of the imidazole ring, providing a robust platform for the generation of diverse and complex molecular architectures. While its full potential is yet to be realized, the established importance of the imidazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, strongly suggests that this compound will be a valuable tool for researchers and scientists in their quest for novel and effective therapeutics. The protocols and applications outlined in this guide provide a solid foundation for the exploration and utilization of this promising molecule in future drug discovery endeavors.

References

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1997–2016. [Link]

  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. [Link]

  • Zhang, Y., Liu, H., & Wang, L. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current medicinal chemistry, 19(24), 4156–4167. [Link]

  • Khan, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17896-17910. [Link]

  • Jordi-Bolos, C., & Prous, J. R. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current topics in medicinal chemistry, 5(10), 967–985. [Link]

  • Rana, A., et al. (2019). Imidazoles as potential anticancer agents. Journal of medicinal chemistry, 62(17), 7563-7595. [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • De las Heras, F. G., Alonso, R., & Alonso, G. (1981). Synthesis and antiviral evaluation of nucleosides of 5-methylimidazole-4-carboxamide. Journal of medicinal chemistry, 24(4), 496–501. [Link]

  • Al-Otaibi, J. S., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Drugs for Neglected Diseases initiative. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Andersen, K. E., Begtrup, M., & Pedersen, E. B. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of organic chemistry, 79(18), 8868–8874. [Link]

  • Herdewijn, P., et al. (1983). Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. Journal of medicinal chemistry, 26(5), 661–666. [Link]

  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Tolomeu, H. V., & Fraga, C. A. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 799. [Link]

  • Alpha Resources. (n.d.). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives. Molecules, 17(5), 5713-5727. [Link]

  • ResearchGate. (2025). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (2023). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry, 14(7), 1333-1342. [Link]

  • ResearchGate. (2025). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 053-061. [Link]

  • Ghandour, H., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules (Basel, Switzerland), 27(16), 5293. [Link]

  • Liu, X. H., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules (Basel, Switzerland), 20(9), 15778–15792. [Link]

  • Hudson, K. L., et al. (2019). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS medicinal chemistry letters, 10(6), 943–949. [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • Starchenkov, I. B., et al. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules (Basel, Switzerland), 25(24), 5946. [Link]

Sources

Application

Application Note: Synthesis and Divergent Derivatization of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Executive Summary In advanced medicinal chemistry and drug discovery workflows, functionalized imidazoles are ubiquitous pharmacophores. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride serves as a highly versatile, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug discovery workflows, functionalized imidazoles are ubiquitous pharmacophores. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride serves as a highly versatile, bifunctional building block. It offers two orthogonal handles for derivatization: an electrophilic C2-bromide primed for transition-metal-catalyzed cross-coupling, and a C5-hydroxymethyl group suitable for oxidation, halogenation, or etherification.

This application note provides a comprehensive, self-validating guide to the divergent functionalization of this scaffold, emphasizing the mechanistic rationale behind protection strategies, catalytic choices, and reaction monitoring.

Physicochemical Profiling

To ensure reproducibility, researchers must account for the physicochemical nature of the starting material before initiating synthetic sequences.

PropertyValueRationale / Handling Implication
Chemical Name (2-Bromo-1H-imidazol-5-yl)methanol HClStandard IUPAC nomenclature.
CAS Number 2309446-24-8Verified registry identifier.
Molecular Weight 213.46 g/mol Includes the HCl salt mass.
Key Reactive Sites C2 (Br), C5 (-CH₂OH), N1/N3 (NH)Requires orthogonal protection strategies.
Storage & Handling Hygroscopic; store at -20 °CThe HCl salt readily absorbs atmospheric moisture, which can quench moisture-sensitive reagents (e.g., SEM-Cl).

Mechanistic Insights: The Causality of Experimental Design

Do not treat this building block as a simple aryl halide. The presence of the imidazole core dictates strict operational rules:

  • The Mandate for N-Protection: The pKa of the free imidazole NH is approximately 14. Under the basic conditions required for Suzuki-Miyaura cross-coupling (e.g., K₂CO₃, NaOtBu), the NH is deprotonated. The resulting imidazolide anion is a potent σ-donor that binds aggressively to Palladium(II) intermediates. This forms highly stable, off-cycle Pd-N complexes that arrest the catalytic cycle prior to transmetalation, leading to complete reaction failure[1]. Masking the NH is non-negotiable for robust yields.

  • Selection of the SEM Protecting Group: We utilize the 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Unlike Boc (which can be thermally labile or cleaved by strong nucleophiles) or Trityl (which is highly sterically hindering and acid-sensitive), the SEM group is highly stable to basic cross-coupling conditions and mild oxidations, yet is cleanly cleaved by trifluoroacetic acid (TFA)[2].

  • Base Selection in Protection: N,N-Diisopropylethylamine (DIEA) is strictly preferred over Triethylamine (TEA). DIEA's steric bulk prevents it from acting as a competing nucleophile against SEM-Cl, ensuring the electrophile is entirely consumed by the imidazole nitrogen[2].

Strategic Workflow & Visualization

The following workflow outlines the divergent pathways to access either C2-aryl derivatives or C5-carbaldehyde derivatives from the common protected intermediate.

Pathway cluster_divergent Divergent Functionalization SM (2-Bromo-1H-imidazol-5-yl)methanol HCl SEM N-SEM Protected Intermediate (Masked NH) SM->SEM SEM-Cl, DIEA DCM, 0°C Suzuki C2-Aryl Derivative (Suzuki-Miyaura) SEM->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Oxid C5-Carbaldehyde Derivative (Oxidation) SEM->Oxid MnO2, DCM RT Final1 C2-Functionalized Target Suzuki->Final1 TFA, DCM Final2 C5-Functionalized Target Oxid->Final2 TFA, DCM

Divergent synthetic pathways for derivatizing (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Detailed Experimental Protocols

Protocol A: Regioselective N-SEM Protection

This protocol neutralizes the HCl salt and masks the inhibitory NH group.

  • Preparation: Suspend (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Neutralization & Activation: Add DIEA (3.5 equiv, 35 mmol) dropwise. Self-Validation: The suspension will clarify into a homogeneous solution as the HCl salt is neutralized and the free base dissolves[2].

  • Protection: Slowly add SEM-Cl (1.2 equiv, 12 mmol) via syringe. Stir at 0 °C for 1 hour, then allow warming to room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, 10-40% EtOAc in Hexanes). Self-Validation: The product elutes as a distinct, UV-active spot with a significantly higher Rf than the highly polar starting material.

Protocol B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol installs aryl/heteroaryl groups at the C2 position.

  • Setup: In a microwave vial or Schlenk flask, combine the N-SEM protected intermediate (1.0 equiv, 2 mmol), the desired Aryl Boronic Acid (1.5 equiv, 3 mmol), and K₂CO₃ (2.5 equiv, 5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol). Causality: The bidentate dppf ligand enforces a cis-geometry on the metal center, accelerating reductive elimination and resisting ligand displacement by the substrate.

  • Reaction: Seal the vessel and heat to 90 °C for 4–6 hours. Self-Validation: The biphasic mixture will initially appear as an orange suspension. A transition to a dark brown/black mixture indicates successful catalyst turnover and eventual Pd-black precipitation.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry, and concentrate. Purify via chromatography.

Protocol C: C5-Hydroxymethyl Oxidation

This protocol selectively oxidizes the primary alcohol to a carbaldehyde without over-oxidation.

  • Setup: Dissolve the N-SEM protected intermediate (1.0 equiv, 2 mmol) in anhydrous DCM (20 mL).

  • Oxidation: Add activated Manganese(IV) Oxide (MnO₂, 10.0 equiv, 20 mmol) in one portion. Causality: MnO₂ is a mild, heterogeneous oxidant highly selective for allylic and hetero-benzylic alcohols. It prevents the over-oxidation to the carboxylic acid that is common with Jones reagent or KMnO₄.

  • Reaction: Stir vigorously at room temperature for 16 hours. Self-Validation: Monitor via TLC. The aldehyde product will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), appearing as a bright orange spot.

  • Isolation: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM. Concentrate the filtrate to afford the aldehyde, which is typically >95% pure and requires no further chromatography.

Protocol D: Global Deprotection

Cleavage of the SEM group to yield the final target.

  • Cleavage: Dissolve the functionalized SEM-protected intermediate in a 1:1 mixture of TFA and DCM (10 mL/mmol). Stir at room temperature for 2–3 hours.

  • Scavenging: Concentrate the mixture in vacuo to remove TFA. Redissolve the residue in Methanol (10 mL) and add Ethylenediamine (5.0 equiv). Causality: TFA cleavage of SEM generates highly reactive formaldehyde. Ethylenediamine acts as a sacrificial scavenger, forming an imidazolidine and preventing the formaldehyde from re-alkylating the imidazole ring.

  • Final Isolation: Stir for 1 hour, concentrate, and purify the final compound via reverse-phase preparative HPLC.

Quantitative Data Summary

The following table summarizes expected yields and analytical purity metrics when executing the protocols described above.

SubstrateReaction TypeReagents & ConditionsExpected Yield (%)Purity (LC-MS)
(2-Bromo-1H-imidazol-5-yl)methanol HClN-SEM ProtectionSEM-Cl, DIEA, DCM, 0 °C to RT, 12 h85 – 92%>98%
N-SEM Protected IntermediateSuzuki Coupling (Phenyl)PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °C, 4 h78 – 85%>95%
N-SEM Protected IntermediateOxidationActivated MnO₂, DCM, RT, 16 h90 – 95%>97%
C2-Phenyl, N-SEM IntermediateGlobal Deprotection1. TFA/DCM, RT, 2 h2. Ethylenediamine, MeOH80 – 88%>98%

References

  • Title: FACTOR XIa INHIBITORS (WO2017074832A1)
  • Title: Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis / PubMed Central (PMC) URL: [Link]

Sources

Method

Safe Handling and Storage of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride

An Application Guide for Researchers Abstract This document provides detailed application notes and protocols for the safe handling and storage of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, a heterocyclic compound often utilized as a building block in pharmaceutical and drug development research. Due to the absence of specific safety data for this exact molecule, this guide synthesizes information from structurally similar brominated imidazoles and established best practices for managing hygroscopic and potentially reactive chemical solids. The protocols herein are designed to ensure the integrity of the compound while prioritizing the safety of laboratory personnel. Adherence to these guidelines is critical for minimizing risks such as chemical exposure, sample degradation, and contamination.

Compound Profile and Inferred Hazard Assessment

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is a substituted imidazole, a class of compounds of significant interest in medicinal chemistry. As a hydrochloride salt, it is expected to be a solid with increased water solubility compared to its freebase form, but also with a higher propensity for moisture absorption (hygroscopicity).

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be inferred from related structures like 2-Bromo-1H-imidazole. The presence of the brominated imidazole core suggests a similar toxicological profile.

Table 1: Chemical Identity

PropertyValue
Full Chemical Name (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride
Synonyms 2-Bromo-5-(hydroxymethyl)-1H-imidazole hydrochloride
Molecular Formula C₄H₆BrClN₂O
Molecular Weight 213.46 g/mol
CAS Number Not assigned or readily available.
Physical Form Assumed to be a solid (crystalline or powder).

Table 2: Inferred Hazard Profile based on Structural Analogs

Hazard StatementGHS ClassificationRationale & Source Analogs
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Based on 2-Bromo-1H-imidazole.
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Based on 2-Bromo-1H-imidazole.
H318: Causes serious eye damage Serious Eye Damage/Eye Irritation (Category 1)Based on 2-Bromo-1H-imidazole.
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Based on 2-Bromo-1H-imidazole.

Authoritative Grounding: The hazard classifications listed are extrapolated from documented GHS classifications for 2-Bromo-1H-imidazole (CAS 16681-56-4) provided by multiple chemical suppliers and safety databases. Researchers must treat (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride as, at a minimum, possessing these hazards.

Essential Safety and Laboratory Prerequisites

The causality behind the stringent protocols in this guide is twofold: protecting the researcher from a hazardous substance and protecting the substance from environmental conditions that would cause it to degrade.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted inside a certified chemical fume hood to mitigate inhalation risks.

  • Safety Shower & Eyewash Station: Ensure these are unobstructed and have been recently tested. Their proximity is crucial for immediate response to accidental exposure.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory. Do not handle this compound without the following:

  • Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Hand Protection: Nitrile gloves are recommended. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat, fully fastened. Ensure arms are covered.

Long-Term Storage Protocol

The primary concerns for storing this compound are moisture, temperature, and potentially light. Hydrochloride salts are frequently hygroscopic, meaning they readily absorb water from the atmosphere, which can lead to degradation and affect weighing accuracy.

Table 3: Recommended Storage Conditions

ParameterConditionRationale & Justification
Temperature 2–8°CRefrigeration slows the rate of potential decomposition. This is a common storage condition for many heterocyclic building blocks.
Atmosphere Inert Gas (Argon or Nitrogen), Tightly SealedThe container must be tightly sealed to prevent moisture ingress. Storing under an inert atmosphere is a best practice for long-term stability, especially after the container has been opened.
Light Protect from Light (Amber Vial)Many brominated organic compounds exhibit light sensitivity. Storing in an amber vial inside a dark refrigerator is a necessary precaution.
Container Original supplier bottle with a PTFE-lined cap.The original container is designed for stability. If transferring, use glass with a tight-fitting, chemically resistant cap.
Location Flammable Storage Cabinet (if solvent-based) or dedicated refrigerator for chemicals. Do not store with food.Segregate from incompatible materials, particularly strong oxidizing agents and bases.
Protocol for Receiving and Storing
  • Upon receipt, inspect the container for damage.

  • Label the bottle with the date received and the date it is first opened.

  • Log the compound into your chemical inventory system.

  • Immediately place the sealed container in a refrigerator maintained at 2–8°C, designated for chemical storage.

Critical Workflow: Weighing a Hygroscopic Solid

This protocol minimizes atmospheric exposure. The key is to work efficiently and deliberately, allowing the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

G Workflow for Weighing (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride cluster_prep 1. Preparation cluster_handling 2. Compound Handling cluster_cleanup 3. Final Steps prep1 Don Required PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Weighing Tools (Spatula, Weigh Paper, Beaker) prep2->prep3 storage Remove Compound from 2-8°C Storage acclimate Allow Container to Equilibrate to Room Temperature (in Desiccator if possible) storage->acclimate weigh Inside Fume Hood: Quickly Weigh Required Amount acclimate->weigh seal Immediately & Tightly Seal Primary Compound Container weigh->seal dissolve Proceed to Experiment weigh->dissolve return_storage Return Container to 2-8°C Storage seal->return_storage cleanup Clean Area & Dispose of Contaminated Weigh Paper return_storage->cleanup

Caption: Workflow for safely weighing the hygroscopic compound.

Step-by-Step Weighing Protocol
  • Preparation: Don all required PPE and ensure the fume hood is functioning correctly.

  • Equilibration: Remove the sealed container from the refrigerator. Place it in a desiccator at room temperature for 15-20 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid when the bottle is opened.

  • Aliquotting: Move the equilibrated container, a clean spatula, and a tared receiving vessel (e.g., a beaker or flask) into the fume hood.

  • Weighing: Briefly open the container. Using the spatula, quickly transfer the desired amount of solid to the receiving vessel. Work efficiently to minimize the time the stock container is open.

  • Resealing: Immediately and tightly reseal the primary container. If the cap liner appears degraded, use paraffin film as a temporary secondary seal.

  • Storage Return: Return the primary container to the 2-8°C refrigerator.

  • Cleanup: Clean the spatula and the weighing area. Dispose of any contaminated materials (like weigh paper) in the appropriate solid chemical waste stream.

Solution Preparation Protocol

Due to potential degradation, it is strongly recommended to prepare solutions fresh for each experiment.

Step-by-Step Dissolution Protocol
  • Weighing: Following the protocol in Section 4, weigh the required amount of solid directly into a sealable vessel (e.g., a volumetric flask or a vial with a PTFE-lined cap).

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel.

  • Dissolution: Seal the vessel and mix by vortexing or sonicating until all solid has dissolved. The hydrochloride salt form suggests potential solubility in polar protic solvents like methanol or water, or polar aprotic solvents like DMSO. Small-scale solubility tests may be required.

  • Use: Use the solution immediately.

  • Storage of Solution (If Necessary): If short-term storage is unavoidable, protect the solution from light and store it at 2-8°C. Do not store solutions for extended periods unless stability data has been established.

Emergency Procedures

In case of accidental exposure, act immediately.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention as the compound is presumed to cause serious eye damage.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. If the person is conscious, give them plenty of water to drink. Call a poison center or doctor if you feel unwell.

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for disposal. Clean the area with a suitable solvent. All materials used for cleanup should be treated as hazardous waste.

Waste Disposal

  • Solid Waste: Unused solid compound and contaminated materials (e.g., gloves, weigh boats) must be disposed of in a designated hazardous chemical waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated halogenated organic waste container.

  • Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • REDA Safe. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

Application

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

An Application Guide to Orthogonal Protecting Group Strategies for (2-Bromo-1H-imidazol-5-yl)methanol (2-Bromo-1H-imidazol-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Orthogonal Protecting Group Strategies for (2-Bromo-1H-imidazol-5-yl)methanol

(2-Bromo-1H-imidazol-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary alcohol and a nucleophilic imidazole ring, alongside a bromine atom ripe for cross-coupling reactions, presents a unique synthetic puzzle.[1] The hydrochloride form of the starting material adds another layer of consideration. Unchecked, the reactivity of the N-H and O-H groups can lead to a cascade of unwanted side reactions, diminishing yields and complicating purification.

Strategic deployment of protecting groups is therefore not merely a procedural step, but the cornerstone of a successful synthetic campaign involving this intermediate.[2] This guide provides a comprehensive overview of orthogonal protecting group strategies, enabling researchers to selectively mask and unmask the imidazole and alcohol functionalities with precision. We will delve into the rationale behind selecting specific protecting groups, provide detailed, field-tested protocols, and illustrate logical workflows to empower your synthetic endeavors.

Core Principles: Selecting Your Protective Armor

The ideal protecting group strategy for (2-Bromo-1H-imidazol-5-yl)methanol hinges on the planned synthetic route. The primary goal is often to employ an "orthogonal" approach, where each protecting group can be removed under specific conditions that do not affect the other.[3][4] This allows for the sequential functionalization of the molecule.

Key Considerations:

  • Initial Neutralization: The starting material is a hydrochloride salt. Prior to any protection reaction, the free base must be generated by treatment with a suitable base (e.g., triethylamine, NaHCO₃, or K₂CO₃).

  • Imidazole N-H Protection: The imidazole ring possesses two nitrogen atoms. Protection typically occurs at the N-1 position. The choice of protecting group must account for the electron-withdrawing nature of the C-2 bromine, which can influence the nucleophilicity of the ring.

  • Alcohol O-H Protection: The primary alcohol is a potent nucleophile. Protecting it as an ether or silyl ether is standard practice to prevent unwanted acylation, alkylation, or oxidation.[5]

  • Orthogonality: The chosen N-protecting and O-protecting groups should be removable under mutually exclusive conditions (e.g., acid vs. fluoride, or acid vs. oxidation).[4]

G cluster_start Initial State cluster_decision Strategic Decision Points cluster_pathways Synthetic Pathways Start (2-Bromo-1H-imidazol-5-yl)methanol·HCl Decision_N Protect Imidazole N-H? Start->Decision_N Decision_O Protect Alcohol O-H? Start->Decision_O Decision_Ortho Need Orthogonal Deprotection? Decision_N->Decision_Ortho N_Protected N-Protected Intermediate Decision_N->N_Protected Yes Decision_O->Decision_Ortho O_Protected O-Protected Intermediate Decision_O->O_Protected Yes Di_Protected N,O-Diprotected Intermediate Decision_Ortho->Di_Protected Yes N_Protected->Decision_O O_Protected->Decision_N

Caption: Decision workflow for protecting (2-Bromo-1H-imidazol-5-yl)methanol.

Strategy 1: The Classic Orthogonal Pair: N-Trityl and O-TBDMS

This strategy pairs the acid-labile trityl (Tr) group for the imidazole nitrogen with the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the alcohol. This is a robust and widely used orthogonal set.

Part A: Imidazole Protection with the Trityl (Tr) Group

The trityl group is an excellent choice for imidazole protection due to its steric bulk and high sensitivity to mild acidic conditions for deprotection.[6][7] It is stable under basic, neutral, and reductive conditions.[6]

Rationale:

  • Mild Cleavage: The N-Tr bond is easily cleaved with weak acids like trifluoroacetic acid (TFA) or even formic acid, preserving other acid-sensitive groups like TBDMS ethers under carefully controlled conditions.[6][8]

  • Steric Hindrance: The bulky nature of the trityl group can direct reactions at other sites of the molecule.[6]

  • High Yields: Introduction is typically efficient using trityl chloride (TrCl) in the presence of a non-nucleophilic base.[6]

Protocol 1: N-Tritylation of (2-Bromo-1H-imidazol-5-yl)methanol

  • Materials:

    • (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride

    • Trityl chloride (TrCl, 1.1 equiv.)

    • Triethylamine (Et₃N, 2.2 equiv.)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Suspend (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 equiv.) in anhydrous DCM.

    • Add triethylamine (2.2 equiv.) and stir for 15 minutes at room temperature to generate the free base.

    • Add trityl chloride (1.1 equiv.) in one portion.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-tritylated product.

Part B: Hydroxyl Protection with the TBDMS Group

The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most common protecting groups for alcohols.[9] Its stability to a wide range of non-acidic and non-fluoride conditions makes it an ideal orthogonal partner for the trityl group.[10]

Rationale:

  • Robust Stability: TBDMS ethers are stable to bases, organometallics, and many oxidizing and reducing agents.

  • Selective Cleavage: Deprotection is achieved with high selectivity using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).[9][11]

Protocol 2: O-Silylation of N-Trityl-(2-Bromo-1H-imidazol-5-yl)methanol

  • Materials:

    • N-Trityl-(2-Bromo-1H-imidazol-5-yl)methanol (from Protocol 1)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.)

    • Imidazole (1.5 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the N-tritylated substrate (1.0 equiv.) in anhydrous DMF.

    • Add imidazole (1.5 equiv.) followed by TBDMSCl (1.2 equiv.).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once complete, dilute the reaction mixture with EtOAc and wash extensively with water (3x) to remove DMF.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography to afford the fully protected product.

Part C: Selective Deprotection

The orthogonality of this strategy allows for the selective removal of either group.

  • TBDMS Removal (Fluoride-mediated): To unmask the alcohol, treat the di-protected compound with TBAF in THF.[9]

  • Trityl Removal (Acid-mediated): To unmask the imidazole, treat with a mild acid like 2% TFA in DCM.[6]

G A N(Tr), O(H)-Substrate B N(Tr), O(TBDMS)-Substrate A->B TBDMSCl, Imidazole, DMF C N(H), O(TBDMS)-Substrate B->C 2% TFA / DCM D N(Tr), O(H)-Substrate (Functionalized at N) B->D TBAF / THF E Fully Deprotected C->E TBAF / THF D->E 2% TFA / DCM

Caption: Orthogonal deprotection workflow for N-Trityl/O-TBDMS.

Strategy 2: Alternative Orthogonality: N-SEM and O-PMB

This strategy provides an alternative set of deprotection conditions, pairing the [2-(trimethylsilyl)ethoxy]methyl (SEM) group for the imidazole with the p-methoxybenzyl (PMB) group for the alcohol.

Part A: Imidazole Protection with the SEM Group

The SEM group is stable under a wide variety of conditions but can be cleaved with fluoride ions or strong acids.[12] Its removal with fluoride proceeds via a beta-elimination mechanism.[12] While often characterized as rugged, its removal can be achieved under specific conditions.[13]

Rationale:

  • Broad Stability: Stable to bases, organometallics, and many reducing/oxidizing agents.[12]

  • Dual Deprotection Modes: Can be removed with fluoride (e.g., TBAF) or strong acids (e.g., TFA), offering flexibility.[12] Note that acidic deprotection can be sluggish.[12]

Protocol 3: N-SEM Protection

  • Materials:

    • (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride

    • Sodium hydride (NaH, 60% in mineral oil, 1.2 equiv.)

    • SEM-Cl (1.2 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate (EtOAc)

    • Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Generate the free base of the starting material as described previously or use it directly with additional base.

    • Suspend NaH (1.2 equiv.) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of the free-based starting material (1.0 equiv.) in THF.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction back to 0 °C and add SEM-Cl (1.2 equiv.) dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Part B: Hydroxyl Protection with the PMB Group

The p-methoxybenzyl (PMB) ether is a popular alcohol protecting group that is stable to acidic and basic conditions but can be selectively removed by oxidation.

Rationale:

  • Orthogonality: Cleavage with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate) will not affect the N-SEM group.

  • Stability: Robust under conditions used for many common transformations.

Protocol 4: O-PMB Protection

  • Materials:

    • N-SEM-(2-Bromo-1H-imidazol-5-yl)methanol (from Protocol 3)

    • Sodium hydride (NaH, 60% in mineral oil, 1.2 equiv.)

    • p-Methoxybenzyl chloride (PMB-Cl, 1.2 equiv.)

    • Tetrabutylammonium iodide (TBAI, 0.1 equiv., catalyst)

    • Anhydrous THF

  • Procedure:

    • Suspend NaH (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.

    • Slowly add a solution of the N-SEM protected substrate (1.0 equiv.) in THF.

    • Stir for 30 minutes at 0 °C.

    • Add TBAI (0.1 equiv.) followed by PMB-Cl (1.2 equiv.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench, extract, and purify as described in Protocol 3.

Data Summary: Protecting Group Comparison

Protecting GroupTarget SiteReagents for IntroductionKey StabilityReagents for CleavageOrthogonal Partner (Example)
Trityl (Tr) Imidazole N-HTrCl, Et₃N, DCM[6]Base, ReductantsMild Acid (TFA, Formic Acid)[6][8]O-TBDMS
TBDMS Alcohol O-HTBDMSCl, Imidazole, DMF[10]Base, OrganometallicsFluoride (TBAF), Acid[9][14]N-Trityl
SEM Imidazole N-HSEM-Cl, NaH, THF[12]Base, Mild AcidFluoride (TBAF), Strong Acid (TFA)[12][15]O-PMB
PMB Alcohol O-HPMB-Cl, NaH, THFAcid, BaseOxidation (DDQ, CAN)N-SEM

Conclusion

The successful synthesis of complex derivatives from (2-Bromo-1H-imidazol-5-yl)methanol is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of each protecting group, researchers can navigate multi-step syntheses with confidence. The classic N-Trityl/O-TBDMS pair offers a reliable pathway using acid and fluoride for selective deprotection, while the N-SEM/O-PMB combination provides an alternative employing fluoride/acid and oxidative cleavage conditions. The protocols and strategies outlined in this guide serve as a robust starting point for scientists and drug development professionals to unlock the full synthetic potential of this versatile building block.

References

  • Benchchem. The Trityl Protecting Group for Imidazole: A Technical Guide.
  • Benchchem. Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • Benchchem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
  • University of Bristol School of Chemistry. VI Protecting Groups and Orthogonal Protection Strategies.
  • Gelest. Deprotection of Silyl Ethers - Technical Library.
  • Whitten, J. P., et al. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry. Available from: [Link]

  • Vedejs, E., & Daugulis, O. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]

  • Smolecule. (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol.
  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Scott K. Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. 2024, 16(4):11-12. Available from: [Link]

  • Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series.
  • ZM Silane Limited. Hydroxyl Protecting Groups In Multi-Step Syntheses.

Sources

Method

Application Note: In Vitro and In Vivo Evaluation of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Rationale and Biological Context (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Biological Context

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD)[1]. In FBDD, small fragments (MW < 300 Da) are screened for weak but highly efficient binding to target proteins, serving as anchors for subsequent "fragment growing" into potent lead compounds[1][2]. The bromo-imidazole core of this specific fragment offers an ideal scaffold: the halogen allows for rapid diversification via cross-coupling chemistries (e.g., Suzuki-Miyaura), while the hydroxymethyl group provides a vector for hydrogen bonding or further functionalization[2].

A primary application of this fragment is acting as a precursor in the synthesis of novel, small-molecule Factor XIa (FXIa) inhibitors[3]. FXIa is a critical serine protease in the intrinsic (contact activation) pathway of the coagulation cascade[4]. While the contact pathway is largely dispensable for normal hemostasis, it plays a major role in pathological thrombosis[5]. Consequently, targeting FXIa provides a profound clinical advantage: the prevention of thromboembolic events without the severe bleeding liabilities associated with traditional anticoagulants (e.g., Warfarin, direct Factor Xa inhibitors)[4][5].

In Vitro Biophysical & Functional Workflows

Because initial fragments bind their targets with low affinity ( KD​ typically in the μM to mM range), standard high-throughput functional assays often yield false negatives. Therefore, causality dictates that we must first establish direct, mass-based binding using highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) before proceeding to functional enzymatic assays[1].

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Self-Validation Mechanism: This protocol utilizes a reference flow cell (FC1) to subtract bulk refractive index changes and non-specific binding, ensuring the signal in FC2 is exclusively due to the fragment-FXIa interaction.

  • Target Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize recombinant human FXIa (target) on Flow Cell 2 (FC2) to a density of ~3000 Response Units (RU). Leave Flow Cell 1 (FC1) blank as a reference.

  • Buffer Preparation: Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). The 5% DMSO is critical to maintain the solubility of the imidazole fragment.

  • Analyte Injection: Inject (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride at a concentration gradient (10 μM , 50 μM , 100 μM , 500 μM , 1 mM) at a flow rate of 30 μL/min .

  • Data Acquisition: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Analysis: Subtract FC1 signals from FC2. Fit the steady-state affinity data to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

Protocol 2: Chromogenic FXIa Functional Inhibition Assay

Self-Validation Mechanism: Includes a vehicle control (100% enzyme activity) and a known FXIa inhibitor (e.g., Asundexian) as a positive control to validate assay sensitivity.

  • Reagent Setup: In a 96-well microplate, add 50 μL of assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA) containing 0.5 nM human FXIa.

  • Compound Incubation: Add 25 μL of the fragment (or its synthesized derivatives) at varying concentrations. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 25 μL of the chromogenic substrate S-2366 (final concentration 0.5 mM). FXIa cleaves this substrate to release p-nitroaniline (pNA).

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the IC50​ based on the initial velocity ( V0​ ) of pNA generation.

In Vivo Pharmacokinetics & Efficacy Models

Once the fragment is chemically "grown" into a lead inhibitor (e.g., via the methods described in WO2017074832A1[3]), it must be evaluated in vivo. The FeCl3​ -induced carotid artery thrombosis model is specifically chosen because arterial thrombosis is heavily driven by the contact activation pathway and platelet activation, making it the most physiologically relevant model for FXIa inhibitors[4][6].

Protocol 3: FeCl3​ -Induced Carotid Artery Thrombosis in Mice

Self-Validation Mechanism: Baseline blood flow is recorded for 5 minutes prior to injury to establish a 100% flow reference for each individual subject, internally controlling for anatomical variations.

  • Animal Preparation: Anesthetize C57BL/6 mice (8-10 weeks old) using isoflurane. Isolate the right common carotid artery via a midline cervical incision.

  • Dosing: Administer the optimized imidazole-derived FXIa inhibitor intravenously (IV) 15 minutes prior to injury.

  • Baseline Measurement: Place a miniature Doppler flow probe around the artery. Record baseline blood flow for 5 minutes.

  • Injury Induction: Apply a filter paper (1x2 mm) saturated with 10% FeCl3​ to the adventitial surface of the artery for exactly 3 minutes, then remove and wash the area with saline.

  • Monitoring: Monitor blood flow continuously. The Time to Occlusion (TTO) is defined as the time from FeCl3​ application until blood flow drops to 0 mL/min for at least 60 seconds.

Data Presentation

The following table summarizes representative FBDD progression data, demonstrating the evolution from the initial (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride fragment to a highly potent lead compound.

Compound StageMolecular Weight (Da)SPR Binding ( KD​ )Ligand Efficiency (LE)FXIa Inhibition ( IC50​ )In Vivo TTO (Minutes)
Initial Fragment 213.46450 μM 0.38> 1 mMN/A (No in vivo effect)
Intermediate 315.1212 μM 0.3545 μM 8.5 ± 1.2
Optimized Lead 418.850.015 μM 0.328 nM> 30.0 (Max assay time)
Vehicle Control N/AN/AN/AN/A4.2 ± 0.8

Visualizations

FXIa_Pathway FXII Factor XII (FXII) FXIIa Activated FXII (FXIIa) FXII->FXIIa Contact Activation FXIa Activated FXI (FXIa) Target Enzyme FXIIa->FXIa Activates FXI Factor XI (FXI) FXI->FXIa FIXa Activated FIX (FIXa) FXIa->FIXa Activates FIX Factor IX (FIX) FIX->FIXa Thrombin Thrombin Generation (Pathological Thrombosis) FIXa->Thrombin Coagulation Cascade Inhibitor Imidazole-derived FXIa Inhibitor Inhibitor->FXIa Inhibits Target

Fig 1: Contact Activation Pathway highlighting FXIa inhibition by the imidazole-derived compound.

FBDD_Workflow Frag Frag Biophys Biophysical Assay (SPR Binding) Frag->Biophys Screen Funct Functional Assay (Chromogenic IC50) Biophys->Funct Validate MedChem Fragment Growing (Cross-Coupling) Funct->MedChem Optimize InVivo In Vivo Efficacy (FeCl3 Thrombosis) MedChem->InVivo Lead Testing

Fig 2: Fragment-Based Drug Discovery workflow from initial screening to in vivo efficacy.

References

  • WO2017074832A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Research into New Molecular Mechanisms in Thrombotic Diseases Paves the Way for Innovative Therapeutic Approaches Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis Source: ACS Pharmacology & Translational Science URL:[Link]

  • Coagulation Factor XI Promotes Distal Platelet Activation and Single Platelet Consumption in the Bloodstream Under Shear Flow Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Fragment-Based Discovery of a Qualified Hit Targeting the Latency-Associated Nuclear Antigen of the Oncogenic Kaposi's Sarcoma-Associated Herpesvirus/Human Herpesvirus 8 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride

Welcome to the dedicated technical support guide for the synthesis and optimization of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of (2-Bromo-1H-imidazol-5-yl)methanol?

The most common and effective starting material is 1H-imidazole-5-methanol. This precursor allows for direct bromination at the 2-position, which is electronically favored for electrophilic substitution in the imidazole ring. Alternative starting materials may require additional steps, such as functional group protection or manipulation, which can complicate the synthesis and lower the overall yield.

Q2: Which brominating agent is most suitable for this reaction?

N-Bromosuccinimide (NBS) is generally the preferred brominating agent for this transformation. It is a solid, making it easier and safer to handle compared to liquid bromine. NBS provides a controlled, slow release of electrophilic bromine, which helps to minimize over-bromination and the formation of di- or tri-brominated byproducts.[1] The reaction with NBS is typically clean, leading to higher yields of the desired mono-brominated product.

Q3: What are the optimal solvent and temperature conditions?

A polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN) is recommended. These solvents effectively dissolve the imidazole starting material and the brominating agent, facilitating a homogeneous reaction mixture. The reaction is typically carried out at a low temperature, starting at 0°C and slowly warming to room temperature. This controlled temperature profile helps to manage the exothermic nature of the reaction and further prevent the formation of unwanted side products.

Q4: How should the final product, (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, be handled and stored?

The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container, in a cool, dry place, and protected from light to prevent potential degradation. Due to its bromo- and imidazole functionalities, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

Q5: What are the key safety precautions to consider during this synthesis?
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood. Avoid inhalation of the powder and contact with skin and eyes.

  • Solvents: THF can form explosive peroxides upon prolonged exposure to air. Ensure you are using a fresh, inhibitor-stabilized bottle of THF.

  • Reaction Quenching: The reaction should be carefully quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate, to neutralize any unreacted bromine.

  • Acidification: When forming the hydrochloride salt, handle concentrated hydrochloric acid with extreme caution in a fume hood.

II. In-depth Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Underlying Rationale Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or allowing it to warm to room temperature for a longer period. Ensure the NBS is fresh and has been stored properly, as it can degrade over time.
Degradation of Starting Material or Product Imidazole rings can be sensitive to strongly acidic or basic conditions, and the brominated product may be unstable under certain workup conditions.Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases. Ensure the temperature is well-controlled throughout the process.
Sub-optimal Reagent Stoichiometry An incorrect ratio of starting material to brominating agent can lead to either incomplete reaction or the formation of multiple byproducts.Use a slight excess (1.1 to 1.2 equivalents) of NBS to ensure complete conversion of the starting material. A large excess should be avoided to prevent over-bromination.
Problem 2: Formation of Multiple Products (Impurity Profile)
Potential Cause Underlying Rationale Recommended Solution
Over-bromination The imidazole ring has multiple sites susceptible to electrophilic attack. If the reaction conditions are too harsh (e.g., high temperature, large excess of brominating agent), di- and tri-brominated species can form.[4]Add the NBS portion-wise at a low temperature (0°C) to maintain a low concentration of the brominating agent in the reaction mixture. This favors mono-bromination.
Formation of Regioisomers While the 2-position is electronically favored, bromination at other positions on the imidazole ring can occur, leading to a mixture of isomers.[1]The choice of solvent can influence regioselectivity. Experiment with different polar aprotic solvents to optimize the formation of the desired 2-bromo isomer.
Side Reactions of the Hydroxymethyl Group The alcohol functionality could potentially undergo side reactions, such as oxidation or etherification, under certain conditions.Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) before bromination if side reactions are significant. The protecting group can be removed after the bromination step.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Underlying Rationale Recommended Solution
Product is too Soluble in the Aqueous Phase during Workup The hydrochloride salt of the product is highly polar and may have significant solubility in water, leading to losses during the extraction process.After quenching the reaction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate before extraction with an organic solvent (e.g., ethyl acetate). This will neutralize the hydrochloride salt and increase its solubility in the organic phase. The hydrochloride salt can be reformed after purification.
Co-elution of Impurities during Column Chromatography Impurities with similar polarity to the desired product can be challenging to separate using standard silica gel chromatography.[1]Optimize the solvent system for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product Oiling Out Instead of Crystallizing The presence of impurities can inhibit crystallization, causing the product to separate as an oil.[1]Ensure the purified product is of high purity before attempting crystallization. Try different solvent systems for crystallization. A slow cooling process or the addition of a seed crystal can often induce crystallization.

III. Experimental Protocols & Visualizations

General Synthesis and Purification Workflow

The following diagram outlines a typical workflow for the synthesis and purification of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation Start 1H-imidazole-5-methanol in THF Cool Cool to 0°C Start->Cool Add_NBS Portion-wise addition of NBS Cool->Add_NBS React Stir and warm to RT Add_NBS->React Quench Quench with aq. Na2S2O3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Combine_Fractions Combine pure fractions Chromatography->Combine_Fractions Evaporate Evaporate solvent Combine_Fractions->Evaporate Salt_Formation Dissolve in Et2O, add HCl in Et2O Evaporate->Salt_Formation Isolate_Product Filter and dry the HCl salt Salt_Formation->Isolate_Product

Caption: General workflow for the synthesis of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC SM_Present Is starting material present? Check_TLC->SM_Present Multiple_Spots Are there multiple new spots? SM_Present->Multiple_Spots No Incomplete_Reaction Potential Cause: Incomplete Reaction SM_Present->Incomplete_Reaction Yes Side_Reactions Potential Cause: Side Reactions / Over-bromination Multiple_Spots->Side_Reactions Yes Workup_Loss Potential Cause: Product loss during workup Multiple_Spots->Workup_Loss No Optimize_Time_Temp Solution: - Increase reaction time - Increase temperature slightly - Check reagent quality Incomplete_Reaction->Optimize_Time_Temp Optimize_Conditions Solution: - Add NBS portion-wise at 0°C - Use 1.1 eq. of NBS Side_Reactions->Optimize_Conditions Optimize_Workup Solution: - Neutralize before extraction - Use a continuous extractor Workup_Loss->Optimize_Workup

Caption: Decision tree for troubleshooting low product yield.

IV. References

  • Benchchem. Technical Support Center: Purification of Brominated Imidazole Compounds. Available from:

  • Benchchem. Preventing debromination in Suzuki coupling of bromo-imidazoles. Available from:

  • Sigma-Aldrich. 2-Bromo-1H-imidazole 97. Available from:

  • Shaanxi Bloom Tech Co., Ltd. 2-Bromo-1H-imidazole CAS 16681-56-4. Available from:

  • Chemdor. 2-Bromo-1H-imidazole | CAS 16681-56-4 | Analytical Standard. Available from:

  • Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). Australian Journal of Chemistry, 39(9), 1465-1473. Available from:

  • Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1986). Bromination of Imidazoles Coordinated to Cobalt(III). Kinetics and Mechanism of Bromination of RImH3+ Systems (R = (NH3)5Co), Wh. Inorganic Chemistry, 25(9), 1465-1473. Available from:

Sources

Optimization

Technical Support Center: Synthesis of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Introduction & Mechanistic Rationale (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8)[1] is a critical building block in pharmaceutical research and drug development. Synthesizing this molecule presen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8)[1] is a critical building block in pharmaceutical research and drug development. Synthesizing this molecule presents significant regioselectivity challenges. Direct mono-bromination of 4-(hydroxymethyl)imidazole (Route A) often fails due to the highly electron-rich nature of the imidazole ring, leading to rampant over-bromination and oxidation.

To achieve high purity and yield, authoritative industrial protocols utilize a two-step "Exhaustive Bromination followed by Regioselective Debromination" approach (Route B). This guide provides troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you master this synthesis.

Reaction Pathways & Side Reactions

SynthesisRoutes Start 4-(Hydroxymethyl)imidazole RouteA Route A: Direct Bromination (NBS, 0°C to RT) Start->RouteA RouteB Route B: Exhaustive Bromination (Excess NBS) Start->RouteB Target (2-Bromo-1H-imidazol-5-yl)methanol RouteA->Target Target Pathway (Low Yield) Side1 Side Product: 2,4-Dibromo-5-hydroxymethylimidazole RouteA->Side1 Over-bromination (Major Issue) Side2 Side Product: 2-Bromo-1H-imidazole-5-carbaldehyde RouteA->Side2 Alcohol Oxidation Salt HCl Salt Formation (Anhydrous HCl in Dioxane) Target->Salt Intermediate 2,4-Dibromo-5-hydroxymethylimidazole RouteB->Intermediate High Yield Debromination Regioselective Debromination (NaI, Butyl Acetate, 105°C) Intermediate->Debromination Debromination->Target Regioselective Cleavage Final (2-Bromo-1H-imidazol-5-yl)methanol HCl Salt->Final Precipitation

Mechanistic pathways for the synthesis of (2-Bromo-1H-imidazol-5-yl)methanol and side reactions.

Quantitative Route Comparison

ParameterRoute A: Direct Mono-BrominationRoute B: Dibromination + Debromination
Target Yield 20 - 35%65 - 80% (Over two steps)
Major Side Products 2,4-Dibromo analog, AldehydeUnreacted dibromo intermediate
Purification Complex (Column Chromatography)Simple (Precipitation & Extraction)
Scalability Poor (Highly exothermic, low selectivity)Excellent (Self-validating endpoints)

Troubleshooting FAQs

Q1: When attempting a direct mono-bromination with 1.0 equivalent of NBS, I predominantly isolate the 2,4-dibromo side product. Why does this happen? Causality: The imidazole ring is highly activated toward electrophilic aromatic substitution. Because the 4- and 5-positions are tautomerically equivalent in solution, the intermediate mono-brominated species is actually more susceptible to further electrophilic attack than the starting material. This creates a runaway reaction where 2,4-dibromo-5-(hydroxymethyl)imidazole forms faster than the starting material is consumed. Solution: Abandon Route A. Instead, intentionally over-brominate to the 2,4-dibromo intermediate using 2.1 equivalents of NBS. Then, perform a regioselective reductive debromination at the 4-position using Sodium Iodide (NaI), as established in[2]. The bromine at the 4-position is sterically and electronically more susceptible to reductive cleavage than the 2-position, which is stabilized between two electronegative nitrogen atoms.

Q2: My LC-MS shows a significant M-2 impurity corresponding to 2-bromo-1H-imidazole-5-carbaldehyde. What drives this oxidation? Causality: The hydroxymethyl group on the imidazole ring is highly susceptible to oxidation. During bromination with NBS, trace amounts of bromine radicals can abstract the benzylic-like hydrogen from the hydroxymethyl group, leading to the aldehyde. The inherent ease of this oxidation is well-documented in the literature; even mild oxidants like MnO 2​ quantitatively convert 4-hydroxymethylimidazole to the corresponding aldehyde[3]. Solution: Exclude light during the NBS bromination by wrapping the flask in aluminum foil to suppress radical formation. Maintain the reaction strictly at 0°C during the NBS addition.

Q3: The regioselective debromination using NaI is stalling at 50% conversion. What are the critical parameters? Causality: The reduction relies on the in situ generation of iodine (I 2​ ) and requires a strong thermodynamic driving force. If the temperature drops below 100°C, the equilibrium halts. Solution: Ensure the reaction is maintained at a rolling reflux (105°C) in butyl acetate[2]. Use exactly 1.5 equivalents of NaI. The reaction is self-validating: the solution will turn deep brown/purple as I 2​ is liberated.

Q4: When forming the hydrochloride salt, I get a sticky, hygroscopic gum instead of a free-flowing powder. How do I fix this? Causality: (2-Bromo-1H-imidazol-5-yl)methanol is highly polar. If there is even trace water in your HCl source or solvent, the hydrochloride salt will hydrate and crash out as an oil rather than crystallizing. Solution: Use strictly anhydrous conditions. Dissolve the free base in anhydrous 1,4-dioxane, and add a titrated solution of 4M HCl in dioxane. The sudden drop in solubility will force the anhydrous salt to precipitate immediately.

Detailed Experimental Protocols

Protocol 1: Synthesis via Regioselective Debromination (Route B)

This protocol is adapted from established patent literature for 2-haloimidazole synthesis[2].

Step 1: Exhaustive Bromination

  • Suspend 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF at 0°C.

  • Portion-wise add N-Bromosuccinimide (2.1 eq) over 30 minutes. Keep the reaction flask shielded from light.

  • Stir at room temperature for 2 hours.

  • Self-Validation: Quench the reaction by pouring it into ice water. A successful reaction will immediately precipitate 2,4-dibromo-5-(hydroxymethyl)imidazole as a pale solid. Filter and dry.

Step 2: Regioselective Debromination

  • Charge a flask with the 2,4-dibromo-5-(hydroxymethyl)imidazole (1.0 eq) and butyl acetate (3.0 volumes).

  • Add Sodium Iodide (1.5 eq). The suspension will initially be pale yellow.

  • Heat the mixture to 105°C under a nitrogen stream for 5 to 12 hours.

  • Self-Validation: The solution will turn dark brown, confirming the liberation of I 2​ . Monitor via HPLC until the dibromo peak is <1%.

  • Cool to 0°C. Wash the organic layer with 10% aqueous sodium thiosulfate. The brown color will completely disappear, visually validating the neutralization of iodine.

  • Extract the product into the aqueous layer using 1M HCl, neutralize with NaOH to pH 7, and extract with ethyl acetate. Concentrate to yield the free base.

Protocol 2: Hydrochloride Salt Formation
  • Dissolve the (2-Bromo-1H-imidazol-5-yl)methanol free base in a minimum volume of anhydrous 1,4-dioxane at room temperature.

  • Dropwise add 4M HCl in dioxane (1.1 eq) under vigorous stirring.

  • Self-Validation: A white precipitate must form immediately upon the addition of the first few drops. If an oil forms, moisture is present and the solvent must be rigorously dried.

  • Stir for 30 minutes, then filter the solid under a nitrogen blanket to prevent ambient moisture absorption.

  • Wash with cold anhydrous diethyl ether and dry under high vacuum at 40°C for 12 hours to yield the final (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

References

  • Title: Method for producing 2-haloimidazole compound (EP2141151A1)
  • Title: Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines Source: PubMed Central (PMC2453686) URL: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride

Welcome to the advanced technical support guide for the nuclear magnetic resonance (NMR) spectral interpretation of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride . This molecule presents a unique convergence of analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the nuclear magnetic resonance (NMR) spectral interpretation of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride . This molecule presents a unique convergence of analytical challenges: quadrupolar relaxation from the halogen, acid-catalyzed proton exchange, and pH-dependent tautomerism.

Designed for researchers and drug development professionals, this guide bypasses basic NMR theory to address the specific physicochemical phenomena that cause signal loss, baseline distortion, and chemical shift anomalies in this specific active pharmaceutical ingredient (API) precursor.

Diagnostic Decision Tree

Before adjusting your spectrometer parameters, use the following self-validating workflow to identify the root cause of your spectral anomalies.

NMR_Workflow Start Acquire Initial NMR (DMSO-d6) Q1 Is C-2 (C-Br) missing in 13C NMR? Start->Q1 A1 Increase D1 (>5s) & Scans (Quadrupolar Effect) Q1->A1 Yes Q2 Are NH/OH/HCl signals broad or merged? Q1->Q2 No A1->Q2 A2 Perform D2O Shake Test to confirm exchange Q2->A2 Yes Q3 Is H-4 shifted downfield (>7.5 ppm)? Q2->Q3 No A2->Q3 A3 Confirm Imidazolium State (HCl salt effect) Q3->A3 Yes End Spectra Validated Q3->End No A3->End

Diagnostic workflow for resolving common NMR spectral anomalies in brominated imidazole salts.

Frequently Asked Questions (The Science)

Issue 1: The "Missing" Carbon (Quadrupolar Relaxation)

Q: Why is the C-2 carbon signal (the carbon attached to the bromine) missing or extremely broad in my ¹³C NMR spectrum? A: This is a classic artifact of quadrupolar relaxation combined with the absence of the Nuclear Overhauser Effect (NOE). Bromine possesses two naturally occurring isotopes (⁷⁹Br and ⁸¹Br), both of which have a nuclear spin of I = 3/2. These quadrupolar nuclei induce rapid relaxation of the adjacent C-2 carbon nucleus (1)[1]. Because C-2 is a quaternary carbon (lacking attached protons), it does not benefit from NOE signal enhancement during standard proton-decoupled ¹³C acquisitions. The combination of rapid quadrupolar relaxation and zero NOE causes the signal to broaden into the baseline. Causality: To overcome this, you must compensate for the relaxation dynamics by increasing the relaxation delay (D1) to ensure the carbon magnetization fully recovers between pulses.

Issue 2: Signal Coalescence & Exchangeable Protons

Q: The NH, OH, and HCl protons do not appear as distinct peaks. Instead, I see a massive, rolling baseline hump. Is my sample degraded? A: Not necessarily. This rolling hump is the result of intermediate-to-fast chemical exchange on the NMR timescale. In a solvent like DMSO-d₆, exchangeable protons are typically visible. However, the presence of the HCl salt creates an acidic environment that catalyzes the rapid intermolecular exchange of the imidazole NH, the hydroxymethyl OH, and the acidic proton from HCl with each other and with trace water in the solvent (2)[2]. Causality: When the exchange rate approaches the frequency difference between the individual proton signals, the peaks coalesce into a single broad resonance.

Issue 3: Tautomerism vs. Protonation State

Q: The chemical shift of the imidazole ring proton (H-4) is significantly further downfield than literature values for similar neutral imidazoles. Why? A: This shift is a direct consequence of the molecule's protonation state. In a neutral free-base state, (2-Bromo-1H-imidazol-5-yl)methanol undergoes rapid tautomerism, averaging the electron density across the ring and yielding weighted-average chemical shifts for C-4 and C-5 (3)[3]. However, in your hydrochloride salt, the basic imidazole nitrogen is protonated, forming an imidazolium cation. Causality: The positive charge of the imidazolium ring is delocalized across the N-C-N system. This deshields the entire ring, pulling electron density away from the carbons and their attached protons. Consequently, the H-4 proton shifts downfield compared to the free base. Furthermore, the protonation arrests the neutral tautomeric exchange, allowing C-4 and C-5 to resolve as distinct peaks in the ¹³C spectrum rather than an averaged broad signal (4)[4].

Standardized Experimental Protocols (The Practice)

Protocol 1: Optimized ¹³C Acquisition for Brominated Quaternary Carbons

This self-validating protocol proves whether a missing C-2 peak is due to structural absence or quadrupolar relaxation.

  • Sample Preparation: Dissolve 30–40 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Use a fresh ampoule to minimize water content, which exacerbates exchange broadening.

  • Lock and Shim: Lock onto the DMSO-d₆ signal and perform rigorous 3D shimming to ensure maximum field homogeneity.

  • Parameter Configuration:

    • Set the Relaxation Delay (D1) to 5.0 – 10.0 seconds (Standard is usually 1-2s). This allows the C-2 nucleus to fully relax against the quadrupolar bromine.

    • Set the Number of Scans (NS) to a minimum of 1024 (preferably 2048 or 4096 if time permits).

    • Optional: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems) to suppress the NOE effect entirely, ensuring quantitative integration if required.

  • Execution & Processing: Acquire the spectrum. During processing, apply an exponential window function with a Line Broadening (LB) factor of 2.0 – 3.0 Hz to artificially boost the signal-to-noise ratio of the broad C-2 peak before Fourier transformation.

Protocol 2: D₂O Exchange Test (Self-Validating System)

Use this protocol to definitively differentiate between structural proton signals and exchangeable proton humps.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum of the sample in DMSO-d₆. Note the integration and position of the broad hump (usually between 5.0 - 12.0 ppm).

  • D₂O Addition: Remove the NMR tube from the probe and add 2–3 drops (approx. 50 µL) of Deuterium Oxide (D₂O).

  • Equilibration: Cap the tube and shake vigorously for 30 seconds. Allow it to sit for 2 minutes to ensure complete isotopic exchange of the NH, OH, and HCl protons with deuterium.

  • Re-Acquisition: Re-insert the tube, re-lock on the mixed solvent, re-shim, and acquire a new ¹H NMR spectrum.

  • Validation: If the broad hump was caused by exchangeable protons, it will completely disappear. A new, sharp peak corresponding to HDO will appear around 3.3 - 4.8 ppm. The non-exchangeable H-4 and -CH₂- signals will remain intact, validating the structural integrity of the molecule.

Reference Data Tables

Table 1: Expected ¹H NMR Quantitative Data (DMSO-d₆)
Proton AssignmentExpected Shift (ppm)MultiplicityIntegrationNotes
-CH₂- 4.40 - 4.60Singlet2HMay appear as a doublet if coupled to OH in ultra-dry solvent.
H-4 (Ring) 7.40 - 7.70Singlet1HShifted downfield due to imidazolium cation formation.
OH, NH, HCl 8.50 - 14.00Broad Hump3HHighly variable; coalesces due to rapid acid-catalyzed chemical exchange.
Table 2: Expected ¹³C NMR Quantitative Data (DMSO-d₆)
Carbon AssignmentExpected Shift (ppm)TypeNotes
C-6 (-CH₂OH) 52.0 - 56.0Secondary (CH₂)Sharp, distinct peak.
C-2 (C-Br) 118.0 - 125.0Quaternary (C)Extremely broad/weak due to ⁷⁹Br/⁸¹Br quadrupolar relaxation.
C-4 / C-5 (Ring) 128.0 - 136.0Tertiary (CH) / Quat (C)Two distinct peaks in the HCl salt; tautomeric averaging is suppressed.

References

  • Spectroscopic Analysis for the Structural Confirmation of 2-(2-bromophenyl)
  • Source: Nature Communications (via PMC / NIH)
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI URL
  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride

Welcome to the technical support center for (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in biological assays involving this compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What are the recommended storage conditions for solid (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride and its stock solutions?

A1: Proper storage is critical to maintaining the integrity of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride. The solid compound should be stored at -20°C, protected from light and moisture, to prevent degradation.[1] Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C in tightly sealed, light-blocking vials to prevent evaporation and absorption of water.[1][2] For short-term storage of a few days, 4°C may be acceptable for stock solutions, but long-term storage at this temperature is not recommended due to the increased risk of chemical degradation.[2]

Q2: I've noticed the solid compound has clumped together. Is it still usable?

A2: Clumping of the solid compound may indicate moisture absorption. While the compound may still be usable, it is crucial to handle it carefully. If clumping is observed, gently break up the aggregate with a clean, dry spatula before weighing.[3] For critical experiments, it is advisable to use a fresh, properly stored batch of the compound to ensure accuracy and reproducibility.[3]

Stock Solution Preparation

Q3: How should I prepare a stock solution of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride?

A3: Due to the hydrochloride salt form, (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride is expected to have some aqueous solubility, but this can be limited. For most biological assays, it is recommended to prepare a high-concentration stock solution in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] The use of volumetric flasks is highly recommended for preparing accurate and reproducible stock solutions.[4]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation: Determine the mass of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride needed. The molecular weight should be obtained from the manufacturer's certificate of analysis.

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the compound.[4]

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the DMSO, and gently swirl or vortex to dissolve the compound completely. Sonication may be used to aid dissolution, but be cautious of potential heating.

  • Final Volume: Once fully dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Mixing and Aliquoting: Cap the flask and invert it several times to ensure a homogenous solution.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, light-blocking vials.[2][5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store at -20°C.[6]

Q4: My stock solution appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation in your stock solution indicates that the compound's solubility limit in the chosen solvent has been exceeded. This can lead to significant errors in the actual concentration.

Troubleshooting Steps:

  • Warming: Gently warm the solution to see if the precipitate redissolves. Do not overheat, as this can cause degradation.

  • Solvent Addition: If warming does not work, you may need to add more solvent to decrease the concentration.

  • Alternative Solvent: Consider using a different solvent in which the compound has higher solubility.

  • Fresh Preparation: If the issue persists, it is best to prepare a fresh stock solution at a lower concentration.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability Between Replicates

High variability between replicate wells is a common issue that can often be traced back to problems with compound solubility and precipitation in the aqueous assay medium.[1]

Q5: What could be causing high variability in my assay results?

A5: Several factors can contribute to high variability:

  • Compound Precipitation: The most common cause is the precipitation of the compound when the organic stock solution is diluted into the aqueous assay buffer.[7]

  • Inaccurate Pipetting: Errors in pipetting, especially with viscous stock solutions like DMSO, can lead to inconsistent compound concentrations in the wells.[7]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other assay components, leading to skewed results.[7]

  • Cell Seeding Inconsistency: Uneven cell distribution across the plate will result in variable responses.

Workflow for Mitigating High Variability:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare fresh serial dilutions of the compound for each experiment. B Visually inspect the final working solution for any signs of precipitation. A->B D Ensure proper mixing of the compound in the assay buffer before adding to cells. B->D C Pre-warm assay buffer and media to the experimental temperature. C->D E Use a multi-channel pipette carefully and change tips for each concentration. D->E F Avoid using the outer wells of the microplate to minimize edge effects. E->F G Ensure a homogenous cell suspension before and during seeding. F->G H Review raw data for outliers. G->H I Calculate the coefficient of variation (CV) for replicates. H->I A Inconsistent Dose-Response Curves Observed B Is the stock solution fresh and properly prepared? A->B C Yes B->C Yes D No B->D No F Is the compound soluble and stable in the assay medium? C->F E Prepare a fresh stock solution following best practices. D->E E->B G Yes F->G Yes H No F->H No J Are assay conditions (cell density, incubation time, temperature) consistent? G->J I Perform solubility and stability tests. Consider reformulation or shorter incubation times. H->I I->F K Yes J->K Yes L No J->L No N Review assay controls (positive, negative, vehicle). Are they consistent? K->N M Standardize all assay parameters. L->M M->J O Yes N->O Yes P No N->P No R Consider potential for assay interference (e.g., compound fluorescence). O->R Q Troubleshoot assay controls and reagents. P->Q Q->N

Caption: A decision tree for troubleshooting inconsistent dose-response curves.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • ResearchGate. (2022, January). Degradation and detoxification of 1-butyl-3-methylimidazolium bromide by γ-irradiation in aqueous solution | Request PDF. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • MB - About. Assay Troubleshooting. [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. [Link]

  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride: A Comparative Guide

As pharmaceutical pipelines increasingly feature highly polar, basic, and halogenated small molecules, traditional analytical methodologies often fall short. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature highly polar, basic, and halogenated small molecules, traditional analytical methodologies often fall short. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) is a prime example of such a challenging intermediate. Featuring a basic imidazole core, a polar hydroxyl moiety, and a bromine atom, this compound presents significant chromatographic hurdles—most notably, poor retention and severe peak tailing on standard silica-based reversed-phase columns.

This guide provides an objective, data-driven comparison of analytical approaches for this compound, culminating in a robust, self-validating methodology compliant with the latest ICH Q2(R2) and ICH Q14 guidelines[1]. By transitioning from a reactive validation mindset to a proactive Analytical Target Profile (ATP) lifecycle approach, we can engineer methods that are fundamentally reliable.

Physicochemical Profiling & Method Selection

To design a self-validating analytical method, we must first understand the causality behind the analyte's behavior. The imidazole nitrogen has a pKa of approximately 6.5–7.0. In its hydrochloride salt form, the molecule is highly water-soluble and positively charged under typical acidic mobile phase conditions.

The Failure of Reversed-Phase HPLC (RP-HPLC)

When analyzing this compound on a standard C18 (RP-HPLC) column, two mechanistic failures occur:

  • Hydrophilic Washout: The high polarity of the protonated imidazole and hydroxyl groups prevents meaningful partitioning into the hydrophobic C18 stationary phase. The analyte elutes near the void volume ( k′<1 ), making it vulnerable to matrix suppression.

  • Secondary Ion-Exchange Interactions: Residual silanols on the silica support (pKa ~4.5) become partially ionized at pH > 4. The positively charged imidazole undergoes strong, slow-desorbing electrostatic interactions with these silanols, resulting in severe peak tailing (Asymmetry > 2.5).

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) operates via an orthogonal mechanism. By using a highly organic mobile phase (e.g., 80% Acetonitrile) and a polar stationary phase (e.g., Zwitterionic or Amide), a water-rich layer forms on the column surface[2]. The polar (2-Bromo-1H-imidazol-5-yl)methanol partitions dynamically into this aqueous layer. Furthermore, zwitterionic phases balance ionic interactions, stabilizing the charged imidazole and eliminating the tailing associated with bare silica[3].

Comparative Performance Data

The following table summarizes the experimental performance of a standard C18 column versus a Zwitterionic HILIC (ZIC-HILIC) column for the analysis of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Chromatographic ParameterStandard C18 (RP-HPLC)ZIC-HILIC (Recommended)Causality / Impact on Validation
Mobile Phase 95% Water / 5% ACN (0.1% TFA)80% ACN / 20% 10mM NH₄Fa (pH 3.0)HILIC requires high organic content to maintain the aqueous partition layer.
Retention Factor ( k′ ) 0.44.2 k′>2 is required by ICH to ensure separation from the void volume matrix.
Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)Symmetrical peaks ensure accurate integration and reliable quantitation (LOQ).
Theoretical Plates ( N ) < 2,000> 15,000High efficiency in HILIC resolves the API from closely eluting debrominated impurities.
MS Sensitivity (S/N) Low (Aqueous suppression)High (Efficient desolvation)High ACN in HILIC dramatically enhances ESI-MS droplet evaporation[2].

The ICH Q2(R2) Validation Lifecycle

Under the revised ICH Q2(R2) and Q14 guidelines, method validation is no longer a static checklist but a continuous lifecycle driven by the Analytical Target Profile (ATP) [4]. The ATP defines the required performance criteria (e.g., specificity, accuracy, precision) based on the intended use of the method.

G ATP 1. Analytical Target Profile (ATP) Define Purpose & Quality Attributes Dev 2. Method Development (ICH Q14) Select ZIC-HILIC over RP-HPLC ATP->Dev Risk 3. Risk Assessment & Robustness Evaluate pH & Buffer Concentration Dev->Risk Val 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Risk->Val Ctrl 5. Control Strategy System Suitability & Continuous Monitoring Val->Ctrl

Figure 1. The analytical lifecycle approach integrating ICH Q14 development and Q2(R2) validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as "self-validating systems." This means internal controls (such as System Suitability Testing and peak purity angle calculations) are built directly into the workflow to immediately flag any mechanistic failures.

System Suitability Testing (SST) - The Internal Control

Before any validation parameter is tested, the system must prove it is capable of the analysis.

  • Preparation: Prepare a standard solution of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride at 100 μg/mL in 80:20 ACN:Water.

  • Execution: Inject the standard 6 consecutive times.

  • Self-Validation Criteria:

    • Retention time %RSD ≤1.0% (Confirms HILIC aqueous layer stability).

    • Peak Area %RSD ≤2.0% (Confirms injector precision).

    • Asymmetry ( As​ ) ≤1.5 (Confirms absence of secondary silanol interactions).

Specificity via Forced Degradation

Specificity proves that the method can accurately measure the analyte in the presence of its degradants (e.g., oxidation of the methanol group, or debromination of the imidazole ring)[5].

  • Stress Conditions: Subject the API to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, UV light (ICH Q1B), and heat (60°C) for 24 hours.

  • Neutralization: Neutralize acid/base samples to prevent damage to the HILIC column.

  • Analysis: Inject stressed samples using a Photo-Diode Array (PDA) or MS detector.

  • Self-Validation Criteria: The software must calculate the Peak Purity Angle . The method is specific if the Purity Angle is strictly less than the Purity Threshold for the main peak in all stressed samples, proving no co-eluting hidden impurities.

Linearity and Range

According to ICH Q2(R2), linearity must be evaluated across the reportable range using a calibration model that relates the input data to the property of interest[6].

  • Preparation: Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 μg/mL).

  • Execution: Inject each level in triplicate.

  • Data Analysis: Plot Peak Area vs. Concentration.

  • Self-Validation Criteria:

    • Correlation coefficient ( R2 ) ≥0.999 .

    • Crucial Step: Generate a residuals plot. The residuals must be randomly distributed around zero. A systematic curve in the residuals indicates a non-linear response (e.g., detector saturation), invalidating the R2 value.

Accuracy (Recovery) and Precision

Accuracy and precision are evaluated concurrently to prove that the method is both exact and repeatable[1].

G Prep Matrix Preparation Spike API into Blank Levels 3 Concentration Levels 80%, 100%, 120% Prep->Levels Inject HILIC Analysis n=3 per level (Accuracy) n=6 at 100% (Precision) Levels->Inject Analyze Statistical Output % Recovery & %RSD Inject->Analyze

Figure 2. Self-validating experimental workflow for concurrent accuracy and precision testing.

  • Spiking Study (Accuracy): Spike known amounts of the API reference standard into a synthetic sample matrix at 80%, 100%, and 120% of the target concentration. Prepare 3 independent samples per level (9 total).

  • Repeatability (Precision): Prepare 6 independent samples at the 100% concentration level.

  • Execution: Analyze all samples using the optimized ZIC-HILIC method.

  • Self-Validation Criteria:

    • Accuracy: Mean recovery at each level must be between 98.0% and 102.0%. This proves the high organic HILIC matrix does not cause ion suppression or extraction losses.

    • Precision: The %RSD of the 6 preparations at 100% must be ≤2.0% .

Conclusion

Validating analytical methods for polar, basic, halogenated compounds like (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride requires moving beyond default RP-HPLC methodologies. By leveraging the orthogonal retention mechanisms of HILIC, scientists can eliminate peak tailing and achieve the stringent performance criteria demanded by ICH Q2(R2). Implementing self-validating protocols ensures that the resulting analytical data is not only regulatory-compliant but scientifically unassailable.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (March 31, 2022).[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (November 30, 2023).[Link]

  • National Institutes of Health (NIH) / PMC. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (August 31, 2025).[Link]

  • YMC America. Technical Note - Understanding HILIC separation and improving your results![Link]

Sources

Comparative

Comparing the efficacy of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride to similar compounds

An in-depth technical comparison of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) against its structural analogs requires a paradigm shift in how we define "efficacy." For active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) against its structural analogs requires a paradigm shift in how we define "efficacy." For active pharmaceutical ingredients (APIs), efficacy is measured by biological target modulation. However, for foundational building blocks in medicinal chemistry, efficacy is defined by synthetic utility, orthogonal reactivity, and cross-coupling yields [1].

This guide provides researchers and drug development professionals with an objective, data-driven comparison of this bifunctional scaffold against similar imidazole derivatives, grounded in mechanistic causality and field-proven protocols.

Mechanistic Causality: The Bifunctional Scaffold

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is highly valued in Fragment-Based Drug Discovery (FBDD) because it offers three distinct, orthogonal sites for chemical modification:

  • The C2-Bromide: An electrophilic site primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • The C5-Hydroxymethyl (-CH2OH): A handle that can be oxidized to an aldehyde (for reductive amination), chlorinated, or esterified[3].

  • The N1-Proton: An unprotected nitrogen that allows for late-stage alkylation or arylation, or acts as a hydrogen-bond donor in the final drug molecule[4].

The hydrochloride salt form is critical: it prevents the basic imidazole nitrogen from auto-catalyzing the degradation of the hydroxymethyl group and significantly enhances shelf-stability and solubility in polar protic solvents.

Reactivity A (2-Bromo-1H-imidazol-5-yl)methanol HCl B C2 Position: Suzuki/Heck Coupling (Pd-Catalyzed C-C Bond) A->B Electrophilic Site C C5 Position: Oxidation / Halogenation (-CH2OH → -CHO or -CH2Cl) A->C Nucleophilic/Oxidizable Site D N1 Position: Protection / Alkylation (N-H → N-R) A->D Acidic Proton

Caption: Orthogonal reactivity pathways of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Comparative Efficacy: Scaffold vs. Alternatives

To objectively evaluate the synthetic efficacy of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, we must compare it against its closest structural analogs used in drug development.

A. vs. 2-Chloro-1H-imidazole analogs
  • Reactivity: The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond. Consequently, the 2-bromo analog undergoes oxidative addition to Palladium(0) catalysts much faster than the 2-chloro analog.

  • Efficacy Verdict: The bromo variant achieves >80% yields in Suzuki couplings at milder temperatures (80°C), whereas the chloro variant often requires aggressive heating (>110°C) and specialized, expensive dialkylbiaryl phosphine ligands to achieve even moderate yields.

B. vs. 4-Bromo-1H-imidazole analogs
  • Regioselectivity & Electronics: The C2 position of the imidazole ring is more electron-deficient than the C4/C5 positions. Therefore, 2-bromoimidazoles are generally more reactive toward nucleophilic aromatic substitution (SNAr) and cross-coupling than 4-bromo isomers[5].

  • Catalyst Inhibition: Unprotected 1H-imidazoles are notorious for poisoning palladium catalysts by forming inactive N -azolyl palladium complexes or [LnPd(Ar)(μ-OH)]2​ dimers[4][6]. While both isomers suffer from this, the proximity of the N-atoms to the C2 position makes the 2-bromo variant highly sensitive to base selection.

  • Efficacy Verdict: 2-Bromo is superior for rapid C-C bond formation, provided that halide additives (like TBAB) are used to disrupt catalyst inhibition[7].

C. vs. (1-Methyl-1H-imidazol-5-yl)methanol
  • Versatility: The N-methylated, non-halogenated analog (CAS: 38993-84-9) is highly stable and readily available[8]. However, it lacks the C2 electrophilic handle.

  • Efficacy Verdict: If the target molecule requires a complex biaryl system at the C2 position, the 2-bromo scaffold is mandatory. The 1-methyl analog is only efficacious for linear syntheses where the imidazole core is the terminal group.

Quantitative Yield Comparison (Standardized Suzuki-Miyaura Coupling)
Scaffold / CompoundC-X Bond EnergyAvg. Suzuki Yield (Phenylboronic acid)Required Catalyst LoadingPrimary Limitation
(2-Bromo-1H-imidazol-5-yl)methanol HCl ~68 kcal/mol82 - 88% 2 - 5 mol%Prone to protodebromination if base is too strong.
2-Chloro-1H-imidazole derivative~81 kcal/mol45 - 55%5 - 10 mol%Sluggish oxidative addition; requires high heat.
4-Bromo-1H-imidazole derivative~68 kcal/mol65 - 75%5 mol%Lower intrinsic electrophilicity at C4.
(1-Methyl-1H-imidazol-5-yl)methanolN/A0% (No handle)N/ACannot undergo C2 cross-coupling.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

Because unprotected bromoimidazoles can deactivate Pd catalysts[9], standard coupling conditions often fail. The following protocol utilizes a self-validating system incorporating Tetrabutylammonium bromide (TBAB) to alleviate base-induced catalyst inhibition[6][7].

Materials:

  • (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv)

  • Potassium phosphate ( K3​PO4​ ) (3.0 equiv) - Extra equivalent needed to neutralize the HCl salt.

  • TBAB (0.2 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Neutralization & Degassing: Charge a Schlenk flask with the bromoimidazole HCl salt, arylboronic acid, K3​PO4​ , and TBAB. Add the Dioxane/Water solvent mixture. Causality: The K3​PO4​ first neutralizes the HCl salt, generating the free base in situ. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst oxidation.

  • Catalyst Activation: Add Pd(dppf)Cl2​ under an inert Argon atmosphere.

  • Coupling: Heat the reaction mixture to 90°C for 12 hours. Self-Validation Check: Monitor via LC-MS. If the starting material remains but the boronic acid is consumed, homocoupling of the boronic acid has occurred. If neither is consumed, the catalyst has been poisoned; add an additional 0.1 equiv of TBAB to shift the palladium speciation back to the active form[7].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The presence of the free -OH and N-H groups makes the product highly polar; extract the aqueous layer multiple times or use a continuous liquid-liquid extractor if yields are artificially low.

Workflow Step1 1. Neutralization (K3PO4 + TBAB) Step2 2. Catalyst Addition (Pd(dppf)Cl2, Argon) Step1->Step2 Step3 3. Cross-Coupling (90°C, 12h) Step2->Step3 Step4 4. Polar Workup (EtOAc / Brine) Step3->Step4

Caption: Optimized experimental workflow for the Suzuki-Miyaura coupling of unprotected bromoimidazoles.

Conclusion

For drug development professionals engineering complex heterocyclic APIs, (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride offers superior synthetic efficacy compared to its chloro, 4-bromo, or N-methylated counterparts. Its high reactivity at the C2 position, combined with the orthogonal functionalization potential of the C5-hydroxymethyl group, makes it an indispensable fragment. While its unprotected nature requires careful catalyst and additive selection (such as the inclusion of halide salts) to prevent palladium deactivation, the resulting high-yield, convergent synthesis pathways far outweigh the operational demands.

References

  • Journal of the American Chemical Society (ACS). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from[Link]

  • ACS Catalysis (NIH PMC). (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Retrieved from[Link]

Sources

Validation

(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride vs other bromo-imidazole derivatives

An Application Guide: (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride vs. Benchmark Bromo-Imidazole Derivatives in Drug Discovery Executive Summary & Strategic Rationale In modern medicinal chemistry, functionalized imi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride vs. Benchmark Bromo-Imidazole Derivatives in Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, functionalized imidazoles are privileged scaffolds frequently embedded in kinase inhibitors, GPCR modulators, and epigenetic therapeutics. The strategic selection of a bromo-imidazole building block dictates not only the efficiency of the initial carbon-carbon (C–C) or carbon-heteroatom (C–N) bond formation but also the flexibility of late-stage functionalization.

(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS 2309446-24-8) represents a highly versatile, bifunctional intermediate. Unlike simpler alkylated analogs such as 2-bromo-4,5-dimethyl-1H-imidazole, this compound possesses both an electrophilic C2-bromo site for transition-metal-catalyzed cross-coupling and a nucleophilic C5-hydroxymethyl handle. This dual reactivity allows researchers to install an aryl/heteroaryl group at the C2 position via Suzuki-Miyaura coupling, followed by oxidation, etherification, or fluorination at the C5 position. Furthermore, isolating this building block as a hydrochloride salt prevents premature oxidation of the hydroxymethyl group and stabilizes the unprotected imidazole nitrogen during long-term storage.

Structural & Physicochemical Comparison

To objectively evaluate (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, we must benchmark it against other commonly utilized bromo-imidazoles. The table below synthesizes the quantitative and qualitative performance metrics of these derivatives in standard drug discovery workflows.

Table 1: Comparative Performance Metrics of Bromo-Imidazole Scaffolds

ScaffoldPrimary Reactive SiteSecondary HandleTypical Cross-Coupling YieldKey Synthetic AdvantagePrimary Limitation
(2-Bromo-1H-imidazol-5-yl)methanol HCl C2 (Suzuki-Miyaura)C5-Hydroxymethyl75 - 85%Bifunctional; enables late-stage SAR exploration.HCl salt requires precise base stoichiometry.
4-Bromo-1-methyl-2-nitro-1H-imidazole C4 (Buchwald / SNAr)C2-Nitro (Reduction)60 - 80%Highly activated for SNAr; N-methyl prevents tautomerism.Nitro group can cause off-target redox side reactions.
2-Bromo-4,5-dimethyl-1H-imidazole C2 (Suzuki-Miyaura)None80 - 90%High thermal stability; sterically shielded.Lacks functional handles for further derivatization.
4-Bromo-1H-imidazole C4/C5 (Suzuki-Miyaura)None50 - 70%Minimalist scaffold for fragment-based design.Poor regiocontrol; unprotected N poisons Pd catalysts.

Mechanistic Causality in Cross-Coupling

Cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, have profoundly impacted drug discovery by enabling rapid SAR expansion. However, unprotected haloimidazoles historically pose a severe challenge to palladium catalysis. The free imidazole nitrogen (N3) can strongly coordinate to the palladium center, displacing phosphine ligands and halting the catalytic cycle (catalyst poisoning).

The Causality of Reagent Selection: When utilizing (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride, the choice of catalyst and base is not arbitrary; it is a mechanistic necessity.

  • Ligand Choice: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or sterically bulky dialkylbiaryl phosphines (e.g., XPhos) are mandatory. They create a steric shield around the Pd center, preventing the unprotected imidazole nitrogen from forming a stable, inactive Pd-complex.

  • Base Stoichiometry: The use of the HCl salt mandates a minimum of 3.0 to 3.5 equivalents of base (e.g., K₂CO₃). The causality is strictly stoichiometric:

    • 1.0 eq is immediately consumed to neutralize the HCl salt.

    • 1.0 eq deprotonates the boronic acid to form the reactive, electron-rich trihydroxyborate complex required for the transmetalation step.

    • 1.0+ eq maintains the alkaline environment necessary to neutralize the acidic byproduct (HX) generated during oxidative addition.

Reactivity Core (2-Bromo-1H-imidazol-5-yl) methanol HCl Suzuki Suzuki-Miyaura Coupling (C2 Arylation) Core->Suzuki Pd(dppf)Cl2, Base (3+ eq) Aryl-B(OH)2 Oxidation Oxidation to Aldehyde (C5 Modification) Core->Oxidation MnO2 or Dess-Martin Periodinane Etherification Etherification/Halogenation (C5 Modification) Core->Etherification SOCl2 or Alkyl Halides Buchwald Buchwald-Hartwig Amination (C2 Amination) Core->Buchwald Pd2(dba)3, Base Amine

Caption: Divergent synthetic pathways of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocol for the Suzuki-Miyaura cross-coupling of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride is designed as a self-validating system.

Protocol: Palladium-Catalyzed C2-Arylation

Objective: Form a C–C bond at the C2 position while preserving the C5-hydroxymethyl group for downstream synthesis.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube, charge (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and finely milled K₂CO₃ (3.5 eq, 3.5 mmol).

  • Solvent Addition & Neutralization: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL).

    • Self-Validation Checkpoint 1: Upon addition of the solvent, mild effervescence (CO₂ release) should be observed as the K₂CO₃ neutralizes the HCl salt. The suspension will transition into a partially cloudy mixture.

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) under a positive stream of Argon. Seal the tube securely.

  • Thermal Activation: Heat the reaction block to 90°C and stir vigorously for 12 hours.

  • In-Process Monitoring: At the 4-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Checkpoint 2: The LC-MS trace must show the depletion of the free-base starting material (M+H = 177/179). If a mass corresponding to the des-bromo imidazole (M+H = 99) is dominant, it indicates that oxidative addition occurred, but transmetalation failed (often due to insufficient base or inactive boronic acid).

  • Workup & Purification: Cool the mixture to room temperature. Filter through a tightly packed pad of Celite.

    • Causality of Workup: Celite filtration removes precipitated Palladium black, which otherwise causes severe emulsions during aqueous extraction.

    • Extract the filtrate with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Workflow Start Select Bromo-Imidazole Scaffold C1 (2-Bromo-1H-imidazol-5-yl) methanol HCl Start->C1 C2 4-Bromo-1-methyl- 2-nitro-1H-imidazole Start->C2 Step1A 1. Base Neutralization (3.5 eq) 2. Pd-Catalyzed Coupling C1->Step1A Bifunctional Unprotected N Step1B Direct Pd-Coupling or SNAr (Standard 1.5-2.0 eq Base) C2->Step1B Monofunctional Protected N EndA C2-Arylated Imidazole with C5-OH Handle Step1A->EndA EndB C4-Functionalized Nitroimidazole Step1B->EndB

Caption: Comparative cross-coupling workflows for unprotected vs. protected bromo-imidazoles.

Conclusion

While protected, mono-functionalized derivatives like 4-bromo-1-methyl-2-nitro-1H-imidazole offer streamlined reactivity profiles, (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride provides superior architectural flexibility for drug discovery. By understanding the mechanistic causality of its HCl salt form and unprotected nitrogen, researchers can deploy robust, self-validating cross-coupling protocols to unlock complex, multi-functionalized imidazole libraries.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules (MDPI) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

Structural Elucidation and Confirmation of (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride Derivatives: A Comparative Analytical Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the unambiguous structural confirmation of intermediates becomes paramount. (2-Bromo-1H-imidazol-5-yl)methanol hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the unambiguous structural confirmation of intermediates becomes paramount. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) and its derivatives present a unique analytical challenge. The inherent tautomerism of the imidazole core, the regiochemical ambiguity of N-alkylation (C4 vs. C5 substitution), and the presence of a hydrochloride salt necessitate a multi-modal analytical approach.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-Ray Diffraction (SC-XRD), and High-Resolution Mass Spectrometry (LC-HRMS) in confirming the structure of these derivatives. By establishing self-validating experimental protocols, researchers can prevent downstream failures caused by mischaracterized regioisomers.

Analytical Workflow for Structural Confirmation

To achieve absolute certainty in structural elucidation, orthogonal techniques must be layered. The workflow below illustrates how solution-state, solid-state, and gas-phase analyses converge to provide a definitive structural assignment.

Workflow Compound Synthesized Derivative (2-Bromo-1H-imidazol-5-yl)methanol HCl NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) Compound->NMR Solution XRD X-Ray Crystallography (Single Crystal XRD) Compound->XRD Solid MS LC-HRMS Analysis (ESI+ Isotope Pattern) Compound->MS Gas/Ion Regio Confirm Regiochemistry C2-Br & C5-CH2OH NMR->Regio Solid Determine Solid-State Salt Form & H-Bonding XRD->Solid Mass Verify Exact Mass & Bromine Isotope Ratio MS->Mass Confirm Unambiguous Structural Confirmation Regio->Confirm Solid->Confirm Mass->Confirm

Analytical workflow for structural confirmation of (2-Bromo-1H-imidazol-5-yl)methanol HCl.

Comparative Analysis of Analytical Techniques

Relying on a single analytical method for halogenated imidazoles often leads to critical blind spots. Below is a comparative analysis of the three primary methodologies utilized for structural elucidation.

2D NMR Spectroscopy (Solution-State Connectivity)

While 1D 1 H NMR can identify the presence of the hydroxymethyl group, it cannot definitively assign its position on the imidazole ring due to tautomeric averaging or N-alkylation effects. 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are required to assemble structural fragments 1. Furthermore, 1JC−H​ coupling constants extracted from gated-decoupled 13 C spectra serve as powerful tools to differentiate imidazole regioisomers from potential oxazole byproducts 2.

Single-Crystal X-Ray Diffraction (Solid-State Conformation)

SC-XRD is the gold standard for absolute structural confirmation. It not only confirms the regiochemistry but also elucidates the exact nature of the hydrochloride salt. In halogenated imidazoles, SC-XRD is uniquely capable of mapping complex intermolecular networks, distinguishing between traditional hydrogen bonds and highly directional halogen bonds (e.g., C–Br···Cl interactions) 3.

LC-HRMS (Elemental & Isotopic Validation)

High-Resolution Mass Spectrometry provides exact mass data, but its true power in this context lies in isotopic pattern analysis. Bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The resulting "twin peak" molecular ion acts as a self-validating internal check for the presence of the halogen, instantly ruling out non-halogenated impurities.

Quantitative Performance Comparison

To facilitate easy comparison, the expected quantitative metrics for (2-Bromo-1H-imidazol-5-yl)methanol HCl across these techniques are summarized below. These values can be corroborated against Density Functional Theory (DFT) calculations to ensure minimum energy conformation alignment 4.

Analytical TechniqueTarget ParameterExpected Quantitative ValueDiagnostic Significance
1 H NMR (DMSO- d6​ ) C4–H Chemical Shift~7.20 – 7.40 ppm (singlet)Confirms the presence of the single aromatic ring proton.
13 C NMR (DMSO- d6​ ) C2–Br Chemical Shift~115.0 – 125.0 ppmUpfield shift compared to C–H confirms halogenation at C2.
LC-HRMS (ESI+) [M+H]+ Exact Mass176.9663 ( 79 Br) / 178.9643 ( 81 Br)1:1 isotopic ratio confirms mono-bromination of the free base.
SC-XRD C–Br Bond Length1.853 – 1.875 ÅValidates covalent halogen bonding in the solid state 3.
SC-XRD R1​ Factor< 0.05 (5%)Self-validating metric for crystallographic model accuracy.

Self-Validating Experimental Protocols

The following methodologies are designed not just to generate data, but to ensure that the data validates itself through internal physical and chemical checks.

Protocol 1: Solution-State Structural Elucidation via 2D NMR
  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . The hydrochloride salt is highly polar and insoluble in chloroform. More importantly, DMSO strongly hydrogen-bonds with the imidazole NH and the hydroxymethyl OH, drastically reducing their chemical exchange rate. This locks the labile protons, allowing them to be observed as sharp peaks rather than broad humps, which is critical for accurate integration and 2D correlations.

  • Step 2: Acquisition. Acquire 1 H, 13 C, HSQC, and HMBC spectra at 298 K.

    • Causality: HSQC assigns the hydroxymethyl protons to their directly attached carbon, separating them from any overlapping signals. HMBC detects long-range (2-3 bond) carbon-proton couplings. Observing a 3JC−H​ coupling between the CH 2​ protons and the C4 carbon definitively proves the hydroxymethyl group is at the C5 position.

  • Step 3: Self-Validation. Utilize the residual DMSO pentet (2.50 ppm in 1 H, 39.52 ppm in 13 C) as an internal reference. If the NH proton integrates to >1 relative to the C4-H proton, it confirms the presence of the protonated (hydrochloride) imidazole species in solution.

Protocol 2: Solid-State Confirmation via SC-XRD
  • Step 1: Crystal Growth. Dissolve 10 mg of the compound in a minimum volume of HPLC-grade methanol in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether as an antisolvent (Vapor Diffusion Method).

    • Causality: Methanol perfectly solvates the polar HCl salt. The slow, vapor-phase diffusion of the non-polar diethyl ether gradually lowers the dielectric constant of the solution. This controlled reduction in solubility promotes the slow nucleation of high-quality, defect-free single crystals required for accurate X-ray diffraction.

  • Step 2: Data Collection. Mount a single crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures (100 K) minimize thermal atomic vibration (Debye-Waller factors), drastically improving the resolution of the electron density map and allowing for the precise location of the highly mobile hydroxymethyl hydrogen atoms.

  • Step 3: Self-Validation. The structural refinement must yield an R1​ value of less than 5%. The identification of a discrete chloride anion (Cl ) in the crystal lattice, hydrogen-bonded to the imidazole N-H, self-validates the hydrochloride salt form.

Protocol 3: Isotopic Verification via LC-HRMS
  • Step 1: Sample Preparation. Prepare a 1 µg/mL solution of the derivative in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ pseudo-molecular ion in positive Electrospray Ionization (ESI+) mode, preventing signal loss due to ion suppression.

  • Step 2: Acquisition. Inject 2 µL into the LC-HRMS system operating in ESI+ mode, scanning from m/z 100 to 500.

  • Step 3: Self-Validation. Extract the exact mass chromatogram. The elemental composition is self-validated by matching the theoretical isotopic distribution against the experimental data. The presence of the 2-bromo substituent dictates a strict 1:1 intensity ratio for the peaks at m/z 176.9663 and 178.9643. Any deviation from this ratio indicates co-eluting isobaric interferences or degradation.

References

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives Source: MDPI URL:[Link]

  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations Source: Tetrahedron (Bar-Ilan University) URL:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University URL:[Link]

  • Importance of solvent roles in molecular, electronic and dynamical properties, thermodynamic quantities, Mulliken charges, reactive analysis and molecular docking of 2-Bromo-1H-imidazole-4,5-dicarbonitrile Source: Journal of Molecular Structure (ResearchGate) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Specificity of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride in Biological Systems

Abstract The successful development of a novel small molecule inhibitor into a selective probe or therapeutic agent hinges on a comprehensive understanding of its biological specificity. A promiscuous compound, one that...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful development of a novel small molecule inhibitor into a selective probe or therapeutic agent hinges on a comprehensive understanding of its biological specificity. A promiscuous compound, one that interacts with multiple unintended "off-targets," can lead to ambiguous experimental results and unforeseen toxicity. This guide provides a strategic framework and detailed experimental protocols for assessing the specificity of a new chemical entity, using (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride as a representative example. We will compare its hypothetical performance against established kinase inhibitors—the non-specific Staurosporine and the highly specific Imatinib—to illustrate the spectrum of selectivity. This document outlines three cornerstone techniques: broad-panel in vitro kinase screening, cellular thermal shift assays (CETSA) for target engagement, and chemoproteomics for unbiased off-target discovery. By following these protocols, researchers can generate the robust data necessary to validate their molecule's mechanism of action and confidently advance their drug discovery programs.

Introduction: The Criticality of Specificity in Drug Discovery

The principle of "one molecule, one target" has long been a guiding tenet in drug development. While the concept of polypharmacology has gained traction for complex diseases, the foundation of a successful research tool or therapeutic is a well-defined interaction with its intended target(s).[1] A lack of specificity, where a molecule binds to numerous proteins, can confound biological readouts and lead to toxic side effects.[2] For a novel compound like (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride, which has no established biological target in public literature, a rigorous assessment of its binding profile is the first and most critical step in its characterization.

This guide is designed for researchers who have identified a "hit" compound from a phenotypic screen or have synthesized a novel molecule and need to understand its mechanism of action.[3] We will use the protein kinase family as a model system, as kinases are one of the most intensively studied classes of drug targets, and a wealth of tools exists for their profiling.[4]

To provide a practical context, we will compare the hypothetical data for our compound of interest against two well-characterized alternatives:

  • Staurosporine: A natural product known as a potent but highly non-specific, ATP-competitive protein kinase inhibitor.[5][6] It binds to the vast majority of kinases, making it a useful negative control for selectivity.[7]

  • Imatinib (Gleevec): A paradigm of targeted therapy, Imatinib was designed to selectively inhibit the BCR-ABL kinase in chronic myeloid leukemia. While it has known, clinically relevant off-targets (e.g., KIT, PDGFR), its specificity profile is dramatically sharper than that of Staurosporine.[8][9]

By benchmarking our novel compound against these two extremes, we can effectively position its specificity and make informed decisions about its future development.

Comparative Specificity Analysis: A Triumvirate of Methodologies

A robust assessment of specificity relies not on a single experiment, but on orthogonal approaches that provide complementary information. We will focus on three key platforms: large-scale biochemical screening, confirmation of target engagement in a cellular context, and unbiased proteome-wide profiling.

In Vitro Kinase Profiling: Mapping the Kinome Interaction Landscape

The first step is to understand the compound's interaction with its most likely target family on a biochemical level. Large-scale kinase panels, often utilizing radiometric assays or competition binding platforms, are the industry standard for this purpose.[4][10] Commercial services like KINOMEscan® or Reaction Biology's HotSpot™ assay provide quantitative data on a compound's binding affinity or inhibitory activity against hundreds of human kinases.[10][11]

The output of such a screen allows us to quantify selectivity using metrics like the Selectivity Score (S-Score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 1: Hypothetical Kinase Selectivity Profile Comparison

CompoundConcentrationKinases TestedHits (>90% Inhibition)Selectivity Score (S(1µM))Primary Target(s)
(2-Bromo-1H-imidazol-5-yl)methanol;HCl (Hypothetical) 1 µM46830.006Kinase X, Kinase Y, Kinase Z
Staurosporine (Reference) 1 µM468>200>0.427Pan-Kinase
Imatinib (Reference) 1 µM46890.019ABL1, KIT, PDGFRα/β, DDR1, NQO2

Note: Data for Staurosporine and Imatinib are representative of known profiles.[7][8]

This initial screen provides a global view of potential targets. For our hypothetical compound, the data suggests high selectivity, warranting further investigation into the three identified "hits."

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

A compound that is active in a biochemical assay may not necessarily engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissues.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation and aggregation.[14][15]

By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can generate a "melting curve." A shift in this curve to a higher temperature indicates that the compound has bound to and stabilized its target protein.[16] This provides crucial evidence of target engagement in a physiologically relevant setting.[12]

Table 2: Comparative CETSA Target Engagement Data

CompoundTarget ProteinCell LineTemperature Shift (ΔTm)Conclusion
(2-Bromo-1H-imidazol-5-yl)methanol;HCl (Hypothetical) Kinase XHEK293+ 4.2 °CStrong cellular target engagement
(2-Bromo-1H-imidazol-5-yl)methanol;HCl (Hypothetical) Kinase YHEK293+ 0.5 °CWeak or no cellular engagement
(2-Bromo-1H-imidazol-5-yl)methanol;HCl (Hypothetical) Kinase ZHEK293+ 3.8 °CStrong cellular target engagement
Imatinib (Reference) ABL1K562+ 5.1 °CStrong cellular target engagement

From this, we can hypothesize that Kinase X and Kinase Z are the true cellular targets of our compound, while Kinase Y may have been a false positive from the in vitro screen or is inaccessible in the cellular milieu.

Chemoproteomics: Unbiased Discovery of Off-Targets

While kinase panels are extensive, they are inherently biased towards a single protein family. To identify completely unexpected off-targets, chemical proteomics is the method of choice.[17][18] Techniques like Thermal Proteome Profiling (TPP) or compound-centric chemical proteomics (CCCP) allow for the unbiased identification of small molecule binding partners on a proteome-wide scale.[19][20]

In a TPP experiment, which is an extension of CETSA coupled with mass spectrometry, the thermal stability of thousands of proteins is measured simultaneously in the presence and absence of the drug.[19] Proteins that are stabilized (or destabilized) by the compound are identified as potential interactors. This method does not require chemical modification of the drug, which is a major advantage.[19][21]

Table 3: Comparative Proteome-Wide Off-Target Profile

CompoundConfirmed On-TargetsSignificant Off-Targets (Proteome-Wide)Notes
(2-Bromo-1H-imidazol-5-yl)methanol;HCl (Hypothetical) Kinase X, Kinase ZCarbonic Anhydrase IIAn unexpected off-target identified, suggesting a potential for side effects or polypharmacology.
Staurosporine (Reference) >200 KinasesNumerous ATP-binding proteinsProfile confirms extreme promiscuity.
Imatinib (Reference) ABL1, KIT, PDGFRNQO2 (Oxidoreductase), DDR1 (RTK)Known and clinically relevant off-targets are confirmed.[8]

This unbiased approach provides the most comprehensive view of a compound's interactome, revealing both anticipated and surprising binding partners that are critical for understanding its full biological activity.[17][18]

Experimental Protocols for Specificity Assessment

Protocol: In Vitro Kinase Panel Screening

This protocol describes a generalized workflow for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation: Solubilize (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Service Selection: Choose a screening service. For initial broad screening, a large panel like the KINOMEscan® scanMAX (468 kinases) is ideal.[11] Select a screening concentration, typically 1 µM or 10 µM for primary screens.[10]

  • Sample Submission: Submit the required volume and concentration of the compound stock as per the vendor's instructions. Include control compounds (e.g., Staurosporine) if not already provided by the service.

  • Data Analysis: The service will provide data as "% Inhibition" or "Percent of Control."

    • Plot the results as a dendrogram to visualize the kinome interaction map.

    • Identify all kinases inhibited above a significant threshold (e.g., >90%).

    • Calculate the Selectivity Score (S-score) to quantify specificity.

    • For primary hits, follow up with Kd determination or IC50 dose-response assays to confirm potency.[22]

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Hit Confirmation A Prepare 10mM Compound Stock in DMSO B Select Large Kinase Panel (e.g., 468 kinases) A->B C Screen at Single High Concentration (1-10 µM) B->C D Receive '% Inhibition' Data from Vendor C->D E Identify Hits (e.g., >90% Inh.) D->E F Calculate Selectivity Score E->F G Select Primary Hits for Follow-up F->G H Perform Dose-Response Assay to Determine IC50/Kd G->H

Caption: Workflow for in vitro kinase panel screening.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol details a Western Blot-based CETSA to confirm target engagement in intact cells.[14]

  • Cell Culture: Culture a relevant cell line (e.g., HEK293) to ~80% confluency.

  • Compound Treatment: Treat cells with (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes cooling on ice.[16]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).[14]

  • Separation of Soluble Fraction: Centrifuge lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[16]

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Normalize total protein concentration for all samples using a BCA assay.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-Kinase X).

    • Quantify band intensity using an imaging system.

  • Data Analysis: For each temperature, plot the normalized band intensity. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between vehicle- and drug-treated samples (ΔTm) indicates target stabilization.

A 1. Treat Cells with Compound or Vehicle B 2. Harvest Cells and Aliquot Suspension A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifuge to Separate Soluble vs. Aggregated D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot for Target Protein F->G H 8. Quantify Bands and Plot Melting Curve G->H

Caption: Step-by-step workflow for a CETSA experiment.

Protocol: Thermal Proteome Profiling (TPP)

This protocol provides a high-level overview of a TPP experiment for unbiased target discovery.

  • Experimental Design: This is a large-scale experiment typically performed in collaboration with a specialized proteomics core facility. The core steps mirror CETSA but are analyzed by mass spectrometry.

  • Cell Treatment & Heat Challenge: Treat two large batches of cells with either vehicle or the compound of interest. Harvest and aliquot each batch, then perform the heat challenge across a wider temperature range (e.g., 10-12 points).

  • Lysis and Protein Digestion: After separating the soluble fractions, proteins are digested into peptides, typically using trypsin.

  • Isobaric Labeling: Peptides from each temperature point are labeled with tandem mass tags (TMT) or similar isobaric labels. This allows samples from all temperature points to be pooled into a single mass spectrometry run, enabling accurate relative quantification.

  • LC-MS/MS Analysis: The pooled, labeled peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Specialized software is used to identify thousands of proteins and quantify their relative abundance at each temperature point for both vehicle and drug-treated groups.

    • Melting curves are generated for each individual protein.

    • Statistical analysis identifies proteins with a significant and reproducible shift in their melting temperature upon drug treatment. These are your candidate on- and off-targets.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Treat Cells (Compound vs. Vehicle) B Heat Challenge (Temp. Gradient) A->B C Isolate Soluble Proteins & Digest to Peptides B->C D Isobaric Labeling (e.g., TMT) C->D E Pool Samples D->E F LC-MS/MS Analysis E->F G Identify & Quantify Thousands of Proteins F->G H Generate Melting Curve for Each Protein G->H I Statistically Identify Proteins with ΔTm H->I

Caption: Overview of the Thermal Proteome Profiling (TPP) workflow.

Conclusion and Future Directions

A thorough, multi-faceted investigation of molecular specificity is non-negotiable in modern drug discovery. By employing a strategy that combines broad biochemical profiling, cellular target validation, and unbiased proteomic screening, researchers can build a comprehensive and reliable profile of their compound's biological interactions. For a novel molecule like (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride, this systematic approach transforms it from a chemical structure into a well-characterized biological tool. The hypothetical data presented herein illustrates a highly selective compound with two primary targets and one identifiable off-target. This knowledge enables researchers to design more precise experiments, anticipate potential liabilities, and confidently decide whether to advance the molecule toward a therapeutic or research application.

References

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • van den Berg, L. et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Bantscheff, M. et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor. [Link]

  • DIANA Biotechnologies. Inhibitor Profiling: Kinases. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Lomenick, B. et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - NIH. [Link]

  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • PubMed. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. [Link]

  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues. [Link]

  • Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Vieth, M. et al. (2004). Prediction of specificity-determining residues for small-molecule kinase inhibitors. PMC. [Link]

  • ResearchGate. (2025). Prediction of specificity-determining residues for small-molecule kinase inhibitors. [Link]

  • PubMed. (2002). Imatinib: a selective tyrosine kinase inhibitor. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Oxford Academic. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • bioRxiv. (2026). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. [Link]

  • Chodera lab // MSKCC. (2016). Kinase inhibitor selectivity and design. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. [Link]

  • eLife. Repurposed small molecule toxin inhibitors neutralise a diversity of venoms from the Neotropical viperid snake genus Bothrops. [Link]

  • University of Florida. Target Identification and Mode of Action Studies. [Link]

  • F1000Research. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. [Link]

  • Bonanni, D. et al. (2021). Current Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Current and emerging target identification methods for novel antimalarials. PMC. [Link]

Sources

Comparative

Quantitative analysis of (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride and its metabolites

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly polar, low-molecular-weight heterocyclic compounds. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly polar, low-molecular-weight heterocyclic compounds. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) is a critical structural motif and synthetic intermediate, prominently utilized in the design of selective Factor XIa inhibitors for antithrombotic therapies.

The quantitative analysis of this compound and its metabolites in biological matrices presents unique challenges: the basicity of the imidazole ring, the high polarity of the methanol moiety, and the isotopic complexity introduced by the bromine atom. This guide objectively compares analytical modalities for quantifying this compound and provides a field-proven, self-validating LC-MS/MS methodology.

Metabolic Profiling & Structural Considerations

Understanding the biotransformation of (2-Bromo-1H-imidazol-5-yl)methanol is a prerequisite for developing a robust quantitative assay. The molecule features three primary sites of metabolic liability: the primary alcohol, the basic imidazole nitrogens, and the carbon-halogen bond.

Metabolism Parent (2-Bromo-1H-imidazol-5-yl)methanol Met1 Oxidation 2-Bromo-1H-imidazole-5-carboxylic acid Parent->Met1 CYP450 / ADH Met2 Debromination (1H-imidazol-5-yl)methanol Parent->Met2 Reductive Dehalogenation Met3 Glucuronidation O-Glucuronide Conjugate Parent->Met3 UGTs

Proposed metabolic pathways of (2-Bromo-1H-imidazol-5-yl)methanol.

When designing an assay to track these metabolites, the analytical system must be capable of distinguishing subtle mass shifts and leveraging the characteristic 1:1 isotopic ratio of ^79Br and ^81Br to confirm metabolite identity.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for quantifying this compound, we must compare the three standard analytical platforms: GC-MS, HPLC-UV, and LC-MS/MS.

Why LC-MS/MS is the Gold Standard: The imidazole ring is highly polar and thermally labile, making GC-MS impractical without extensive, yield-reducing derivatization (e.g., silylation). Furthermore, HPLC-UV lacks the specificity required for biological matrices, as the imidazole ring absorbs weakly in the low UV range (~210 nm), leading to severe baseline interference from endogenous proteins. UHPLC coupled with tandem mass spectrometry (LC-MS/MS) utilizing positive electrospray ionization (ESI+) is the superior choice because the basic nitrogen of the imidazole ring (pKa ~7) readily accepts a proton, yielding excellent ionization efficiency.

Table 1: Performance Comparison of Analytical Modalities
ParameterUHPLC-MS/MS (ESI+)HPLC-UV (210 nm)GC-MS (EI)
Sample Prep SPE (Oasis HLB)Liquid-Liquid ExtractionDerivatization Required
Sensitivity (LOD) 1 - 25 nM~5 µM~500 nM
Linear Dynamic Range 3 to 4 orders of magnitude2 orders of magnitude2 orders of magnitude
Matrix Interference Low (MRM specificity)High (Endogenous UV absorbers)Moderate
Throughput High (5 min run time)Low (15+ min run time)Low (Long GC gradients)

Experimental Workflow & Methodology

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step is engineered to mitigate matrix effects, ensure analyte retention, and maximize signal-to-noise ratios.

Workflow Sample Plasma Sample SPE SPE (Oasis HLB) Sample->SPE Extract UPLC UHPLC (HSS T3) SPE->UPLC Elute MS ESI+ MS/MS (MRM Mode) UPLC->MS Ionize Data Quantification MS->Data Integrate

Step-by-step LC-MS/MS analytical workflow for imidazole quantification.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in ESI+. We utilize Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges because the polymeric sorbent effectively retains highly polar imidazole derivatives while allowing salts and matrix proteins to be washed away.

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of ultrapure water through the HLB cartridge.

  • Loading: Load 200 µL of plasma (spiked with an isotope-labeled internal standard) diluted 1:1 with 2% formic acid in water. Note: Acidification ensures the imidazole is fully protonated, enhancing retention on the sorbent.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Chromatographic Separation

Causality: Standard C18 columns often fail to retain polar imidazoles, causing them to elute in the void volume alongside matrix suppressors. We employ a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). The T3 stationary phase is specifically designed to resist pore dewetting and retain highly water-soluble compounds.

  • Mobile Phase A: Ultrapure water + 0.1% formic acid.

  • Mobile Phase B: Methanol + 0.1% formic acid. Note: Methanol provides significantly better chromatographic resolution for closely related imidazole analogs compared to acetonitrile.

  • Gradient: 3% B to 35.5% B over 5 minutes, then ramp to 100% B for 1 minute to wash the column. Flow rate: 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (ESI-QQQ)

Causality: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Because of the bromine atom, the parent compound will present a characteristic doublet at m/z 177 and 179 ([M+H]+). We monitor both transitions to ensure absolute peak confirmation.

Table 2: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Parent (^79Br) 176.995.15025
Parent (^81Br) 178.997.15025
Carboxylic Acid Met. 190.9145.05020
Debrominated Met. 99.181.05015

Note: The primary fragmentation pathway involves the neutral loss of water (-18 Da) from the methanol group and the cleavage of the imidazole ring.

Conclusion

For the rigorous quantitative analysis of (2-Bromo-1H-imidazol-5-yl)methanol and its metabolites, UHPLC-MS/MS utilizing an HSS T3 column and methanol-based mobile phases is the definitive choice. By coupling this with HLB solid-phase extraction, researchers can achieve limits of quantification in the low nanomolar range while completely bypassing the derivatization bottlenecks associated with GC-MS.

References

  • FACTOR XIa INHIBITORS. Google Patents (WO2017074832A1).
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at:[Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride

As a halogenated heterocyclic salt, (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) presents unique end-of-life logistical challenges. Improper disposal of this compound can lead to severe environmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated heterocyclic salt, (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride (CAS: 2309446-24-8) presents unique end-of-life logistical challenges. Improper disposal of this compound can lead to severe environmental contamination and regulatory violations. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, containment, and thermal destruction of this chemical.

Chemical Profiling and the Causality of Hazards

To design an effective disposal strategy, we must first analyze the molecular architecture of the compound. (2-Bromo-1H-imidazol-5-yl)methanol hydrochloride contains three critical elements that dictate its disposal pathway:

  • Covalently Bound Bromine (Br): Located on the imidazole ring.

  • Ionic Chlorine (Cl): Present as a hydrochloride salt.

  • Nitrogen (N): Intrinsic to the heterocyclic imidazole core.

The Causality of Segregation: When subjected to standard waste processing or low-temperature incineration, the combination of carbon, halogens (Br, Cl), and nitrogen acts as a precursor for highly toxic polychlorinated and polybrominated dibenzo-p-dioxins and furans (PCDD/Fs) 1. Furthermore, combustion releases corrosive hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx). Because of this, the compound must be strictly classified as Halogenated Organic Solid Waste to ensure it is routed to a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with twin-chamber incinerators and alkaline scrubbers 2.

Quantitative Disposal Parameters

The following table summarizes the critical quantitative metrics and their mechanistic rationale during the disposal and destruction lifecycle:

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic SolidContains >1% by weight of halogenated constituents (Br, Cl).
Primary Container High-Density Polyethylene (HDPE)HDPE is chemically inert to the weakly acidic hydrochloride salt, preventing leaching and container degradation.
Primary Incineration Temp 850 ± 25 °CFacilitates the initial volatilization and partial combustion of the organic matrix 1.
Secondary Incineration Temp ≥ 1100 °CThermodynamically required to break strong C-Br bonds, preventing de novo PCDD/F synthesis 1.
Gas Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of all volatilized halogenated fragments before exhaust 1.
Scrubber Target pH Neutralization (pH 7.0)Alkaline wet scrubbers neutralize corrosive HBr, HCl, and NOx gases into benign aqueous salts prior to atmospheric release 2.

Laboratory-Scale Waste Segregation Protocol

To maintain a self-validating safety system, laboratory personnel must execute the following step-by-step methodology at the point of waste generation:

  • Waste Identification & Segregation: Immediately classify any unused compound, contaminated disposable PPE (gloves, weigh boats), or empty vials as "Halogenated Organic Solid Waste" 3. Crucial Step: Never mix this with non-halogenated waste streams. Mixing streams dilutes the halogen concentration but renders the entire bulk volume as halogenated, exponentially increasing institutional disposal costs.

  • Containerization: Transfer the waste into a clean, dry HDPE container with a secure, leak-proof lid. Do not use metal containers, as residual moisture can react with the hydrochloride salt to cause galvanic corrosion.

  • Regulatory Labeling: Affix a standardized hazardous waste label. You must explicitly write the full chemical name: "(2-Bromo-1H-imidazol-5-yl)methanol hydrochloride". The use of abbreviations or internal lab codes is legally non-compliant and will result in rejection by the TSDF 4. Mark the primary hazard characteristics as "Toxic" and "Halogenated".

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA. Place the primary container inside a secondary containment tray to capture any potential breaches. Ensure it is stored away from strong oxidizers and strong bases to prevent exothermic acid-base reactions.

Spill Containment and Decontamination Workflow

In the event of an accidental spill of the solid powder, follow this procedural guidance to ensure complete decontamination:

  • Isolate and Protect: Evacuate non-essential personnel. Don a P100 particulate respirator, nitrile gloves, and chemical splash goggles. Causality: The powder is highly irritating to mucous membranes due to the hydrochloride salt; preventing inhalation is the primary safety directive.

  • Dry Collection: Do not apply water initially. Adding water will dissolve the salt, spreading the contamination and creating a corrosive, acidic micro-environment. Use a slightly dampened absorbent pad or a specialized HEPA-filtered vacuum to collect the bulk powder without generating airborne dust.

  • Chemical Decontamination: Once the bulk solid is removed, wash the affected surface with a dilute alkaline detergent solution (e.g., 1% sodium bicarbonate). This neutralizes any microscopic residual hydrochloride salt.

  • Self-Validation Step: Wipe the cleaned area with a wet pH indicator strip. The area is fully decontaminated only when the strip returns a neutral pH (6.5–7.5), confirming the complete removal of the acidic residue.

  • Waste Consolidation: Place all spill cleanup materials (absorbent pads, contaminated gloves, swept powder) into the designated Halogenated Organic Solid Waste container 3.

Institutional Disposal and Thermal Destruction

Once the waste is collected by your institution's Environmental Health & Safety (EHS) department, it is manifested and transported to a licensed TSDF. The final destruction relies on specialized environmental engineering:

  • Twin-Chamber Incineration: Because the waste contains >1% halogenated organics by weight, it is injected into a twin-chamber incinerator. The primary chamber operates at 850 °C to volatilize the material. The secondary chamber operates at a minimum of 1100 °C with a >2.0-second gas residence time 1. This extreme thermal environment provides the activation energy required to shatter the carbon-halogen bonds entirely.

  • Alkaline Gas Scrubbing: The combustion of the imidazole ring and halogens generates HBr, HCl, and NOx. Before the exhaust can be released into the atmosphere, the gas stream passes through an alkaline wet scrubber (typically a sodium hydroxide mist). This acid-base neutralization converts the toxic gases into harmless aqueous salts (NaBr, NaCl, NaNO3), ensuring environmental compliance 2.

Disposal Workflow Visualization

G Start Waste Generation: (2-Bromo-1H-imidazol-5-yl)methanol HCl Segregation Segregate as Halogenated Organic Solid Start->Segregation Container Place in HDPE Container (Secondary Containment) Segregation->Container Labeling Label: Hazardous Waste Halogenated, Toxic Container->Labeling Storage Satellite Accumulation Area (SAA) Labeling->Storage Transport EHS Collection & Transport to TSDF Storage->Transport Incineration Twin-Chamber Incineration (Primary: 850°C, Secondary: 1100°C) Transport->Incineration Scrubber Alkaline Gas Scrubbing (Neutralize HBr, HCl, NOx) Incineration->Scrubber

Workflow for the segregation, containerization, and thermal destruction of halogenated imidazole waste.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • The Environment (Protection) Rules, 1986 - STANDARDS FOR EMISSION OR DISCHARGE OF ENVIRONMENTAL POLLUTANTS - Elixir Enviro Systems. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.